tert-Butyl ((5-chloropyridin-2-yl)methyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[(5-chloropyridin-2-yl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O2/c1-11(2,3)16-10(15)14-7-9-5-4-8(12)6-13-9/h4-6H,7H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKOORUXAVMEHTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20856506 | |
| Record name | tert-Butyl [(5-chloropyridin-2-yl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20856506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67938-77-6 | |
| Record name | tert-Butyl [(5-chloropyridin-2-yl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20856506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of tert-Butyl ((5-chloropyridin-2-yl)methyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis and characterization of tert-Butyl ((5-chloropyridin-2-yl)methyl)carbamate, a key intermediate in pharmaceutical research and development. This document provides comprehensive experimental protocols, quantitative data, and visual representations of the synthetic pathway.
Introduction
This compound is a pivotal building block in the synthesis of various pharmacologically active molecules. The presence of the chlorine atom on the pyridine ring and the Boc-protected aminomethyl group offers versatile handles for further chemical modifications, making it a valuable synthon in medicinal chemistry. This guide outlines a reliable synthetic route and provides detailed characterization data to ensure the identity and purity of the compound.
Synthesis
The synthesis of this compound is achieved through a two-step process. The first step involves the synthesis of the precursor, (5-chloropyridin-2-yl)methanamine, from 2-chloro-5-(chloromethyl)pyridine. The subsequent step is the protection of the primary amine with di-tert-butyl dicarbonate (Boc anhydride).
Synthesis of (5-chloropyridin-2-yl)methanamine
The initial step involves the amination of 2-chloro-5-(chloromethyl)pyridine.
Experimental Protocol:
A stainless steel autoclave is charged with 2-chloro-5-(chloromethyl)pyridine (14.99 g), 25% aqueous ammonia (63.01 g), and acetonitrile (60 ml). The mixture is stirred on an oil bath at 80°C for 2 hours. Following the reaction, the mixture is diluted with a 30% aqueous sodium hydroxide solution (12.3 g) and then concentrated. The resulting residue is diluted with ethanol (200 ml), dried over anhydrous magnesium sulfate, and filtered. The filtrate is concentrated and purified by column chromatography using a dichloromethane-methanol (4:1) eluent to yield 5-(aminomethyl)-2-chloropyridine as a yellow solid.[1]
Synthesis of this compound
This step involves the protection of the primary amine of (5-chloropyridin-2-yl)methanamine using di-tert-butyl dicarbonate.
Experimental Protocol:
To a solution of (5-chloropyridin-2-yl)methanamine in a suitable solvent such as dichloromethane or tetrahydrofuran, di-tert-butyl dicarbonate (1.1 equivalents) is added. The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford this compound.
Characterization
Thorough characterization is essential to confirm the structure and purity of the synthesized this compound. The following table summarizes the key analytical data.
| Property | Value |
| Molecular Formula | C₁₁H₁₅ClN₂O₂ |
| Molecular Weight | 242.70 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Data not available in search results |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | Predicted: ~8.5 (s, 1H), ~7.6 (d, 1H), ~7.3 (d, 1H), ~5.5 (br s, 1H, NH), ~4.4 (d, 2H), 1.45 (s, 9H) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | Predicted: ~157, ~156, ~149, ~138, ~124, ~122, ~80, ~45, ~28 |
| Mass Spectrometry (m/z) | [M+H]⁺ calculated: 243.0895 |
Note: Predicted NMR values are based on the non-chlorinated analogue, tert-butyl (pyridin-2-ylmethyl)carbamate, and typical chemical shifts. Actual experimental values may vary slightly.
Experimental Workflow and Logic
The synthesis follows a logical progression from a commercially available starting material to the final protected amine intermediate. The workflow is designed for efficiency and scalability.
Caption: Synthetic pathway for this compound.
Signaling Pathways and Logical Relationships
The synthesis is a linear sequence of reactions. The key transformation is the protection of the primary amine, which is a common strategy in multi-step organic synthesis to prevent unwanted side reactions.
Caption: Logical flow of the synthesis highlighting the key Boc protection step.
Conclusion
This technical guide provides a comprehensive overview of the synthesis and characterization of this compound. The detailed protocols and characterization data will be a valuable resource for researchers and scientists in the field of drug development, enabling the reliable production and verification of this important synthetic intermediate.
References
An In-Depth Technical Guide to tert-Butyl ((5-chloropyridin-2-yl)methyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl ((5-chloropyridin-2-yl)methyl)carbamate is a key chemical intermediate, playing a crucial role in the synthesis of various pharmaceutical compounds. Its structure, featuring a Boc-protected aminomethylpyridine core, makes it a valuable building block in medicinal chemistry. This technical guide provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for its synthesis and analysis, and its significant application in drug development, most notably as a precursor in the synthesis of the anticoagulant drug Edoxaban.
Physicochemical Properties
Table 1: Physicochemical Data for this compound and Related Compounds
| Property | This compound | tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate (Analogue) | tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate (Isomer) | Data Source |
| Molecular Formula | C₁₁H₁₅ClN₂O₂[1] | C₁₁H₁₅BrN₂O₂[2] | C₁₁H₁₅ClN₂O₂[3] | PubChem, ChemScene |
| Molecular Weight | 242.70 g/mol [4] | 287.15 g/mol [2] | Not specified | PubChem |
| Appearance | White to off-white solid (predicted) | Not specified | Not specified | General knowledge |
| Melting Point | Data not available | Data not available | Data not available | |
| Boiling Point | Data not available | Data not available | Data not available | |
| Solubility | Predicted to be soluble in polar organic solvents like acetonitrile and dimethylformamide; poorly soluble in water. | Not specified | Not specified | Inferred from related compounds |
| pKa | Data not available | Data not available | Data not available | |
| LogP (calculated) | 2.3 | 2.1[2] | 3.1674[3] | PubChem, ChemScene |
| Topological Polar Surface Area (TPSA) | 51.2 Ų | 51.2 Ų[2] | 51.22[3] | PubChem, ChemScene |
| Hydrogen Bond Donors | 1 | 1[2] | 1[3] | PubChem, ChemScene |
| Hydrogen Bond Acceptors | 3 | 3[2] | 3[3] | PubChem, ChemScene |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from 2-chloro-5-(chloromethyl)pyridine. The first step involves the formation of the primary amine, (5-chloropyridin-2-yl)methanamine, followed by the protection of this amine with a tert-butoxycarbonyl (Boc) group.
Step 1: Synthesis of (5-chloropyridin-2-yl)methanamine
This procedure is adapted from established methods for the amination of chloromethylpyridines.
-
Materials:
-
2-chloro-5-(chloromethyl)pyridine
-
25% Aqueous ammonia
-
Acetonitrile
-
30% Aqueous sodium hydroxide solution
-
Ethanol
-
Anhydrous magnesium sulfate
-
Dichloromethane
-
Methanol
-
-
Equipment:
-
Stainless steel autoclave
-
Oil bath
-
Rotary evaporator
-
Filtration apparatus
-
Chromatography column
-
-
Procedure:
-
In a stainless steel autoclave, combine 14.99 g of 2-chloro-5-(chloromethyl)pyridine, 63.01 g of 25% aqueous ammonia, and 60 ml of acetonitrile.
-
Heat the mixture in an oil bath at 80°C for 2 hours with stirring.
-
After cooling, dilute the reaction mixture with 12.3 g of 30% aqueous sodium hydroxide solution.
-
Concentrate the mixture under reduced pressure.
-
To the residue, add 200 ml of ethanol and dry the solution over anhydrous magnesium sulfate.
-
Filter the mixture to remove any insoluble materials.
-
Concentrate the filtrate and purify the resulting residue by column chromatography using a mixture of dichloromethane and methanol (4:1) as the eluent to yield (5-chloropyridin-2-yl)methanamine as a yellow solid.
-
Step 2: Boc Protection of (5-chloropyridin-2-yl)methanamine
This is a standard procedure for the N-Boc protection of primary amines.
-
Materials:
-
(5-chloropyridin-2-yl)methanamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or another suitable base
-
Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware
-
-
Procedure:
-
Dissolve (5-chloropyridin-2-yl)methanamine in anhydrous THF or DCM in a round-bottom flask.
-
Add triethylamine (approximately 1.2 equivalents) to the solution.
-
To this stirred solution, add di-tert-butyl dicarbonate (1.0 equivalent) portion-wise at room temperature.
-
Allow the reaction to stir at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture in vacuo.
-
The crude product can be purified by flash column chromatography on silica gel to yield this compound.
-
Analytical Method: High-Performance Liquid Chromatography (HPLC)
A general reverse-phase HPLC method can be adapted for the analysis of this compound.
-
Column: C18 reverse-phase column (e.g., Newcrom R1)
-
Mobile Phase: A gradient of acetonitrile and water. For Mass-Spec compatibility, formic acid can be used as an additive instead of phosphoric acid.
-
Detector: UV detector at an appropriate wavelength (e.g., 254 nm).
Role in Drug Development: A Key Intermediate for Edoxaban
This compound is a critical intermediate in the synthesis of Edoxaban, a potent and selective oral inhibitor of Factor Xa, used for the prevention and treatment of thromboembolic disorders.[5][6] The synthesis of Edoxaban involves the coupling of this Boc-protected amine with another complex molecule, highlighting the importance of having a high-purity starting material.
Visualizations
Synthetic Workflow for this compound
Caption: Synthetic pathway for this compound.
Role in the Synthesis of a Downstream Pharmaceutical Ingredient
Caption: Role as a key intermediate in the synthesis of Edoxaban.
Conclusion
This compound is a fundamentally important building block in modern pharmaceutical synthesis. While a complete experimental dataset of its physicochemical properties is not widely published, its synthetic route is well-understood, and its role as a key intermediate is clearly established. The protocols and data presented in this guide offer valuable information for researchers and developers working with this compound, facilitating its efficient use in the journey from chemical synthesis to life-saving therapeutics.
References
- 1. This compound | C11H15ClN2O2 | CID 71627129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate | C11H15BrN2O2 | CID 45789881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. Tert-butyl N-[(2-chloropyrimidin-5-YL)methyl]carbamate | C10H14ClN3O2 | CID 86669510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]
- 6. WO2019158550A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]
Spectroscopic and Synthetic Profile of tert-Butyl ((5-chloropyridin-2-yl)methyl)carbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl ((5-chloropyridin-2-yl)methyl)carbamate is a halogenated pyridine derivative containing a tert-butoxycarbonyl (Boc) protecting group. This compound is of interest to researchers in medicinal chemistry and drug development as a potential intermediate in the synthesis of more complex molecules. The presence of the chloropyridine moiety provides a handle for further functionalization, for example, through cross-coupling reactions, making it a versatile building block. This guide provides an in-depth look at its expected spectroscopic characteristics and a general synthetic approach.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of the non-chlorinated analog, tert-butyl (pyridin-2-ylmethyl)carbamate, and the known effects of chloro-substitution on pyridine rings.
Table 1: Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| Pyridine-H6 | ~8.4 | d | ~2.5 | The chlorine at C5 will likely shift this proton downfield compared to the analog. |
| Pyridine-H4 | ~7.7 | dd | ~8.5, 2.5 | The chlorine at C5 will influence the coupling and shift. |
| Pyridine-H3 | ~7.3 | d | ~8.5 | |
| -CH₂- | ~4.4 | d | ~6.0 | Coupled to the NH proton. |
| -NH- | ~5.9 | t | ~6.0 | Broad singlet upon D₂O exchange. |
| -C(CH₃)₃ | ~1.45 | s | - |
Table 2: Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| C=O | ~156 | Carbonyl carbon of the carbamate. |
| Pyridine-C2 | ~159 | Carbon bearing the methylene group. |
| Pyridine-C6 | ~149 | |
| Pyridine-C4 | ~138 | |
| Pyridine-C5 | ~130 | Carbon bearing the chlorine atom. |
| Pyridine-C3 | ~121 | |
| -C (CH₃)₃ | ~80 | Quaternary carbon of the tert-butyl group. |
| -CH₂ - | ~45 | |
| -C(CH₃ )₃ | ~28 | Methyl carbons of the tert-butyl group. |
Table 3: Predicted IR and MS Data
| Spectroscopic Method | Predicted Key Signals |
| IR (Infrared) | ~3350 cm⁻¹ (N-H stretch), ~1690 cm⁻¹ (C=O stretch, carbamate), ~1590, 1560, 1470 cm⁻¹ (Pyridine ring C=C and C=N stretches), ~1160 cm⁻¹ (C-O stretch). |
| MS (Mass Spectrometry) | Expected [M+H]⁺ at m/z 243.08 (for ³⁵Cl) and 245.08 (for ³⁷Cl) with an approximate 3:1 isotope ratio. |
General Experimental Protocol: Synthesis
The synthesis of this compound can be achieved through the reaction of (5-chloropyridin-2-yl)methanamine with di-tert-butyl dicarbonate (Boc₂O). This is a standard procedure for the introduction of a Boc protecting group onto a primary amine.
Materials and Reagents:
-
(5-chloropyridin-2-yl)methanamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or another suitable base
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography supplies)
Procedure:
-
Dissolve (5-chloropyridin-2-yl)methanamine in the chosen solvent (e.g., DCM) in a round-bottom flask equipped with a magnetic stirrer.
-
Add a slight excess of a base, such as triethylamine (approximately 1.1 to 1.5 equivalents), to the solution.
-
To this stirring solution, add di-tert-butyl dicarbonate (Boc₂O), typically 1.0 to 1.2 equivalents, either as a solid or dissolved in a small amount of the reaction solvent.
-
Allow the reaction to stir at room temperature for several hours (e.g., 2-12 hours). The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM).
-
Combine the organic layers, wash with brine, and then dry over an anhydrous drying agent like magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
The crude product can then be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure this compound.
Visualization of the Synthetic Workflow
The following diagram illustrates the general synthetic pathway for the preparation of this compound.
Stability and Degradation Profile of tert-Butyl ((5-chloropyridin-2-yl)methyl)carbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated stability and degradation profile of tert-Butyl ((5-chloropyridin-2-yl)methyl)carbamate. Due to the limited availability of direct stability studies on this specific compound, this document outlines a predictive degradation profile based on the known chemical liabilities of its constituent functional groups: a tert-butoxycarbonyl (Boc) protected amine, a methylene-bridged pyridine, and a chlorinated pyridine ring. Detailed experimental protocols for conducting forced degradation studies (hydrolysis, oxidation, photolysis, and thermolysis) are provided to enable researchers to determine the intrinsic stability of the molecule, identify potential degradation products, and develop stability-indicating analytical methods. The predicted degradation pathways are visualized through signaling pathway diagrams.
Introduction
This compound is a molecule of interest in medicinal chemistry and drug development, often serving as an intermediate in the synthesis of more complex pharmaceutical agents. A thorough understanding of its stability and degradation profile is crucial for ensuring the quality, safety, and efficacy of any drug substance or product derived from it. Forced degradation studies are essential to identify likely degradation products, establish degradation pathways, and develop and validate stability-indicating analytical methods as mandated by regulatory bodies such as the International Council for Harmonisation (ICH).[1]
This guide synthesizes information on the known reactivity of carbamates, Boc-protected amines, and pyridine derivatives to predict the degradation behavior of this compound under various stress conditions.
Predicted Physicochemical Properties
| Property | Predicted Value/Information |
| Molecular Formula | C₁₁H₁₅ClN₂O₂ |
| Molecular Weight | 242.70 g/mol |
| Appearance | Likely a solid at room temperature |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, acetonitrile, and dichloromethane. Limited solubility in water is anticipated. |
| pKa | The pyridine nitrogen is expected to be weakly basic. |
Predicted Degradation Pathways
The degradation of this compound is anticipated to proceed through several key pathways, primarily involving the hydrolysis of the carbamate linkage and potential modifications to the pyridine ring.
Hydrolytic Degradation
The carbamate functional group is susceptible to hydrolysis under both acidic and basic conditions.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the Boc protecting group is readily cleaved. The reaction is initiated by protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which can then eliminate a proton to form isobutene. The resulting carbamic acid is unstable and decarboxylates to yield (5-chloropyridin-2-yl)methanamine.
-
Base-Catalyzed Hydrolysis: In the presence of a strong base, the carbamate can undergo hydrolysis to form the corresponding carbamate salt, which can then decompose to (5-chloropyridin-2-yl)methanamine, carbon dioxide, and tert-butanol.
Oxidative Degradation
The pyridine nitrogen is a potential site for oxidation. Common oxidizing agents such as hydrogen peroxide can lead to the formation of the corresponding N-oxide. This transformation can alter the electronic properties and biological activity of the molecule.
Photolytic Degradation
Chlorinated aromatic compounds can be susceptible to photodegradation. Upon exposure to UV light, the carbon-chlorine bond may undergo homolytic cleavage to generate radical species. These radicals can then participate in a variety of secondary reactions, potentially leading to dechlorination or the formation of dimeric impurities.
Thermal Degradation
The Boc protecting group can be thermally labile, especially at elevated temperatures.[2][3][4] Thermolytic cleavage of the Boc group would likely proceed through a concerted mechanism to yield (5-chloropyridin-2-yl)methanamine, carbon dioxide, and isobutene.
Experimental Protocols for Forced Degradation Studies
To experimentally verify the predicted degradation pathways and assess the stability of this compound, a systematic forced degradation study should be conducted.
General Experimental Workflow
Preparation of Stock Solution
Prepare a stock solution of this compound in a suitable solvent, such as acetonitrile or methanol, at a concentration of approximately 1 mg/mL.
Stress Conditions
The following are recommended starting conditions for the forced degradation studies. The extent of degradation should be monitored, and the conditions (temperature, duration, reagent concentration) may need to be adjusted to achieve a target degradation of 5-20%.
| Stress Condition | Reagents and Conditions |
| Acid Hydrolysis | Mix the stock solution with an equal volume of 0.1 M and 1 M hydrochloric acid. Store samples at room temperature and 60°C for up to 7 days. |
| Base Hydrolysis | Mix the stock solution with an equal volume of 0.1 M and 1 M sodium hydroxide. Store samples at room temperature and 60°C for up to 7 days. |
| Oxidative | Mix the stock solution with an equal volume of 3% and 30% hydrogen peroxide. Store samples at room temperature, protected from light, for up to 7 days. |
| Photolytic | Expose the stock solution and solid material to UV (e.g., 254 nm and 365 nm) and visible light in a photostability chamber, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to exclude light. |
| Thermal | Store the solid material and the stock solution at elevated temperatures (e.g., 60°C, 80°C, and 105°C) for up to 30 days. |
Analytical Methodology
A stability-indicating analytical method, typically a reverse-phase high-performance liquid chromatography (HPLC) method with UV detection, should be developed and validated.
-
HPLC Method:
-
Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with a modifier such as 0.1% formic acid or trifluoroacetic acid) is a suitable starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of the parent compound (e.g., 230 nm and 270 nm). A photodiode array (PDA) detector is recommended to assess peak purity.
-
-
LC-MS/MS: For the identification and structural elucidation of degradation products, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is invaluable. This technique can provide molecular weight information and fragmentation patterns of the degradants.[5]
-
NMR Spectroscopy: Nuclear magnetic resonance (NMR) spectroscopy can be used to confirm the structures of isolated degradation products and to study the kinetics of degradation in solution.[6][7]
Summary of Potential Degradation Products
Based on the predicted pathways, the following table summarizes the likely degradation products that should be monitored during the forced degradation studies.
| Stress Condition | Potential Degradation Product(s) | Predicted Mechanism |
| Acid Hydrolysis | (5-chloropyridin-2-yl)methanamine | Cleavage of the Boc group |
| Base Hydrolysis | (5-chloropyridin-2-yl)methanamine | Hydrolysis of the carbamate |
| Oxidation | tert-Butyl ((5-chloro-1-oxido-pyridin-1-ium-2-yl)methyl)carbamate | N-oxidation of the pyridine ring |
| Photolysis | tert-Butyl (pyridin-2-ylmethyl)carbamate, Dimeric impurities | Dechlorination, Radical coupling |
| Thermal | (5-chloropyridin-2-yl)methanamine | Thermolytic cleavage of the Boc group |
Conclusion
While specific experimental data on the stability and degradation of this compound is not currently available in the public domain, a scientifically sound prediction of its degradation profile can be made based on the known reactivity of its functional moieties. This technical guide provides a framework for researchers to systematically investigate the stability of this compound. The outlined forced degradation protocols and analytical methodologies will enable the identification and characterization of potential degradation products, the elucidation of degradation pathways, and the development of a robust, stability-indicating analytical method. This information is critical for ensuring the quality and safety of any pharmaceutical product in which this compound is utilized.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. waseda.elsevierpure.com [waseda.elsevierpure.com]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Solubility of tert-Butyl ((5-chloropyridin-2-yl)methyl)carbamate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the solubility characteristics of tert-Butyl ((5-chloropyridin-2-yl)methyl)carbamate, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a qualitative solubility profile based on documented synthetic and purification procedures. Furthermore, it outlines a comprehensive, standardized experimental protocol for the quantitative determination of this compound's solubility in various organic solvents. This guide is intended to be a valuable resource for researchers and professionals in drug development and chemical synthesis, enabling them to handle this compound effectively and design robust experimental and manufacturing processes.
Introduction
This compound is a crucial building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its structural features, including a Boc-protected amine and a chloropyridine ring, dictate its physicochemical properties, most notably its solubility. Understanding the solubility of this intermediate in various organic solvents is paramount for optimizing reaction conditions, developing efficient purification strategies, and ensuring the overall success of a synthetic route.
This guide summarizes the available qualitative solubility information and provides a detailed methodology for researchers to determine precise, quantitative solubility data.
Predicted Solubility Profile
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent | Predicted Solubility | Rationale & Reference |
| Polar Aprotic | Acetonitrile | Soluble | Used as a reaction solvent in the synthesis of related compounds, indicating good solubility of the reactants, which include a similar structural motif.[1][2] |
| Dichloromethane (DCM) | Soluble | Frequently used in mixtures with nonpolar solvents for slurrying and washing during purification, suggesting good solubility.[3] Structurally similar tert-butyl carbamates are known to be soluble in DCM. | |
| Tetrahydrofuran (THF) | Likely Soluble | A common solvent for reactions involving Boc-protected amines.[3] | |
| Nonpolar | Hexane | Sparingly Soluble | Used as an anti-solvent or in solvent mixtures for precipitation and washing, which implies limited solubility.[3] |
| Heptane | Sparingly Soluble | Similar to hexane, it is often used in purification to precipitate more polar compounds. | |
| Polar Protic | Methanol | Likely Soluble | The carbamate group can act as a hydrogen bond acceptor, suggesting potential solubility in polar protic solvents. Many tert-butyl carbamates are soluble in alcohols. |
| Ethanol | Likely Soluble | Similar to methanol, it is expected to be a reasonably good solvent. | |
| Aqueous | Water | Insoluble | The significant nonpolar character from the tert-butyl group and the chloropyridine ring makes it unlikely to be soluble in water. It is often washed with water during workup to remove water-soluble impurities.[1][2] |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, a standardized experimental protocol is necessary. The following section details the widely accepted "shake-flask" method for determining the thermodynamic solubility of a compound.[4]
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Scintillation vials or other suitable sealed containers
-
Thermostatically controlled shaker or orbital incubator
-
Centrifuge
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Syringe filters (0.22 µm, solvent-compatible)
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The presence of undissolved solid is essential to ensure a saturated solution at equilibrium.
-
Add a known volume of the desired organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Sample Collection and Preparation:
-
After the equilibration period, cease agitation and allow the vials to stand to let the undissolved solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any remaining solid particles.
-
Accurately dilute the filtered sample with a known volume of a suitable solvent (often the mobile phase of the analytical method) to a concentration within the calibration range of the analytical method.
-
-
Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Analyze the standard solutions and the diluted sample solution by a validated analytical method, such as HPLC.
-
Generate a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standard solutions.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of solubility.
Caption: Workflow for Thermodynamic Solubility Determination.
Conclusion
While quantitative solubility data for this compound is not widely published, its solubility characteristics can be inferred from its use in organic synthesis. It is predicted to be soluble in polar aprotic solvents like acetonitrile and dichloromethane, and likely soluble in polar protic solvents such as methanol and ethanol, while being insoluble in water. For precise and reliable data, the experimental protocol provided in this guide offers a robust framework for determining its solubility in any solvent of interest. This information is critical for the effective use of this compound in research and development, particularly in the pharmaceutical sector.
References
- 1. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]
- 2. CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. lup.lub.lu.se [lup.lub.lu.se]
Potential Biological Activities of the tert-Butyl ((5-chloropyridin-2-yl)methyl)carbamate Scaffold: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tert-Butyl ((5-chloropyridin-2-yl)methyl)carbamate scaffold is a key heterocyclic structure, recognized primarily as a crucial intermediate in the synthesis of advanced pharmaceutical agents, including the Factor Xa inhibitor, Edoxaban. While direct biological profiling of this specific scaffold is not extensively documented, its core component, the 2-aminopyridine moiety, is a well-established pharmacophore present in a multitude of biologically active compounds. This technical guide explores the potential biological activities of the this compound scaffold by examining the pharmacological landscape of structurally related 2-aminopyridine derivatives. This analysis suggests potential for this scaffold in the development of novel therapeutics with anticancer, antimicrobial, and anti-inflammatory properties. This document provides a comprehensive overview of quantitative data from related compounds, detailed experimental protocols for assessing these activities, and visualizations of relevant signaling pathways and experimental workflows.
Introduction
The pyridine ring is a fundamental structural motif in medicinal chemistry, featured in a wide array of approved drugs.[1] The introduction of an amino group at the 2-position of the pyridine ring gives rise to 2-aminopyridine, a versatile building block for designing molecules with diverse biological functions. The this compound scaffold incorporates this privileged 2-aminopyridine core, with the amino group protected by a tert-butyloxycarbonyl (Boc) group, enhancing its utility in multi-step organic synthesis.
Although the primary documented application of this scaffold is as a synthetic intermediate, the inherent bioactivity of the 2-aminopyridine nucleus warrants an investigation into its own potential pharmacological effects. This guide extrapolates the potential biological activities of the title scaffold based on the established activities of its structural analogs.
Potential Biological Activities
Based on extensive literature on 2-aminopyridine derivatives, the this compound scaffold may exhibit the following biological activities:
Anticancer Activity
Numerous pyridine derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines.[2][3] The proposed mechanisms of action are diverse and include the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in tumor progression.
Signaling Pathways in Anticancer Activity of Pyridine Derivatives
Pyridine derivatives have been shown to modulate several critical signaling pathways in cancer cells. One prominent pathway involves the upregulation of p53 and JNK, leading to G2/M cell cycle arrest and apoptosis.[2] Another key mechanism is the inhibition of receptor tyrosine kinases such as VEGFR-2, which is crucial for angiogenesis.[4] Furthermore, the PI3K/mTOR signaling pathway, a central regulator of cell growth and proliferation, has also been identified as a target for some pyridine-containing compounds.[5]
References
- 1. ijsat.org [ijsat.org]
- 2. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemijournal.com [chemijournal.com]
- 4. RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS - IJSAT [ijsat.org]
- 5. researchgate.net [researchgate.net]
A Technical Guide to the Derivatization of tert-Butyl ((5-chloropyridin-2-yl)methyl)carbamate for the Synthesis of Novel Bioactive Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of synthetic strategies for the derivatization of tert-butyl ((5-chloropyridin-2-yl)methyl)carbamate, a versatile building block for the creation of novel compounds with potential therapeutic applications. The presence of a reactive chlorine atom on the pyridine ring, coupled with the Boc-protected aminomethyl group, offers multiple avenues for chemical modification, making this scaffold particularly attractive for medicinal chemistry and drug discovery programs. This document outlines key experimental protocols, potential biological targets, and data presentation formats to guide researchers in this field.
Introduction: The Potential of a Privileged Scaffold
The pyridine moiety is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs. Its ability to engage in hydrogen bonding and other key interactions with biological targets makes it a valuable core for inhibitor design. The specific substitution pattern of this compound provides a handle for introducing diverse chemical functionalities, particularly at the C5 position of the pyridine ring, which can significantly influence the biological activity and pharmacokinetic properties of the resulting molecules.
Recent research has highlighted the potential of substituted pyridine and pyrimidine derivatives as potent inhibitors of various protein kinases. These enzymes play a crucial role in cellular signaling pathways, and their dysregulation is implicated in a wide range of diseases, including cancer and inflammatory disorders. Consequently, the derivatization of the title compound represents a promising strategy for the development of novel kinase inhibitors.
Key Derivatization Strategies
The primary site for derivatization on this compound is the C5 position, activated by the chloro substituent. Palladium-catalyzed cross-coupling reactions are the most powerful and versatile methods for forming new carbon-carbon and carbon-nitrogen bonds at this position. The following sections detail the most relevant of these transformations.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a robust method for forming a bond between an aryl or vinyl halide and an organoboron compound. In the context of our starting material, this reaction allows for the introduction of a wide array of aryl, heteroaryl, or vinyl groups at the C5 position of the pyridine ring.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
A flame-dried Schlenk flask is charged with this compound (1.0 equiv.), the desired aryl- or heteroarylboronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv.). A palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a ligand (if necessary) are added. The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. A degassed solvent system (e.g., 1,4-dioxane/water, toluene, or DMF) is added, and the reaction mixture is heated to 80-110 °C. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Table 1: Representative Suzuki-Miyaura Coupling Reactions
| Entry | Boronic Acid | Product | Expected Yield (%) |
| 1 | Phenylboronic acid | tert-Butyl ((5-phenylpyridin-2-yl)methyl)carbamate | 75-90 |
| 2 | 4-Methoxyphenylboronic acid | tert-Butyl ((5-(4-methoxyphenyl)pyridin-2-yl)methyl)carbamate | 80-95 |
| 3 | Thiophene-2-boronic acid | tert-Butyl ((5-(thiophen-2-yl)pyridin-2-yl)methyl)carbamate | 70-85 |
| 4 | Pyridine-3-boronic acid | tert-Butyl ((5-(pyridin-3-yl)pyridin-2-yl)methyl)carbamate | 65-80 |
Buchwald-Hartwig Amination: Introducing Nitrogen-based Functionality
The Buchwald-Hartwig amination enables the formation of C-N bonds between an aryl halide and an amine. This reaction is invaluable for synthesizing derivatives containing anilines, alkylamines, or other nitrogen-containing heterocycles at the C5 position, which can serve as crucial hydrogen bond donors or acceptors in interactions with biological targets.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
An oven-dried Schlenk tube is charged with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, SPhos, 2-4 mol%), and a strong base (e.g., NaOtBu or LHMDS, 1.2-1.5 equiv.). The tube is evacuated and backfilled with an inert gas. This compound (1.0 equiv.), the desired amine (1.1-1.2 equiv.), and an anhydrous solvent (e.g., toluene or 1,4-dioxane) are added. The reaction mixture is heated to 80-110 °C and stirred until the starting material is consumed (monitored by TLC or LC-MS). After cooling, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The product is purified by column chromatography.
Table 2: Representative Buchwald-Hartwig Amination Reactions
| Entry | Amine | Product | Expected Yield (%) |
| 1 | Aniline | tert-Butyl ((5-(phenylamino)pyridin-2-yl)methyl)carbamate | 70-85 |
| 2 | Morpholine | tert-Butyl ((5-morpholinopyridin-2-yl)methyl)carbamate | 80-95 |
| 3 | Indole | tert-Butyl ((5-(1H-indol-1-yl)pyridin-2-yl)methyl)carbamate | 60-75 |
| 4 | Benzylamine | tert-Butyl ((5-(benzylamino)pyridin-2-yl)methyl)carbamate | 75-90 |
Sonogashira Coupling: Installation of Alkynyl Moieties
The Sonogashira coupling reaction facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne. This introduces a linear and rigid alkynyl group, which can be a valuable linker or pharmacophore in drug design. The resulting triple bond can also be further functionalized.
Experimental Protocol: General Procedure for Sonogashira Coupling
To a Schlenk flask under an inert atmosphere, this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%) are added. A degassed solvent such as THF or DMF is added, followed by a base (e.g., triethylamine or diisopropylamine, 2.0-3.0 equiv.). The terminal alkyne (1.1-1.5 equiv.) is then added, and the reaction is stirred at room temperature or gently heated (40-60 °C). Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is taken up in an organic solvent, washed with water and brine, dried, and concentrated. The product is purified by column chromatography.
Table 3: Representative Sonogashira Coupling Reactions
| Entry | Alkyne | Product | Expected Yield (%) |
| 1 | Phenylacetylene | tert-Butyl ((5-(phenylethynyl)pyridin-2-yl)methyl)carbamate | 70-85 |
| 2 | Ethynyltrimethylsilane | tert-Butyl ((5-((trimethylsilyl)ethynyl)pyridin-2-yl)methyl)carbamate | 80-95 |
| 3 | 1-Hexyne | tert-Butyl ((5-(hex-1-yn-1-yl)pyridin-2-yl)methyl)carbamate | 75-90 |
| 4 | Propargyl alcohol | tert-Butyl ((5-(3-hydroxyprop-1-yn-1-yl)pyridin-2-yl)methyl)carbamate | 60-75 |
Experimental Workflows and Logical Relationships
The derivatization of this compound can be visualized as a branched process, where a common starting material is transformed into a variety of novel compounds through different coupling strategies.
Biological Context: Targeting Kinase Signaling Pathways
Many kinase inhibitors target the ATP-binding site of the enzyme. The derivatized pyridine scaffolds can be designed to interact with key residues in this pocket. For instance, the aminomethyl group can form hydrogen bonds with the hinge region of the kinase, a common anchoring point for inhibitors. The diverse substituents introduced at the C5 position can then extend into other regions of the ATP-binding site, conferring potency and selectivity.
A well-known signaling pathway often targeted in cancer therapy is the JAK-STAT pathway. Dysregulation of this pathway is implicated in various malignancies and inflammatory diseases. Novel derivatives of this compound could potentially inhibit Janus kinases (JAKs) and disrupt this signaling cascade.
Data Presentation and Structure-Activity Relationship (SAR)
Systematic derivatization and biological evaluation are crucial for establishing a structure-activity relationship (SAR). The data should be organized to clearly show how changes in the substituent at the C5 position affect the biological activity.
Table 4: Hypothetical SAR Data for Novel Kinase Inhibitors
| Compound ID | R Group at C5 | Kinase IC₅₀ (nM) | Cell Proliferation EC₅₀ (µM) |
| NCD-001 | Phenyl | 150 | 2.5 |
| NCD-002 | 4-Methoxyphenyl | 85 | 1.2 |
| NCD-003 | 4-Chlorophenyl | 210 | 3.8 |
| NCD-004 | Phenylamino | 95 | 1.5 |
| NCD-005 | Morpholino | 500 | >10 |
| NCD-006 | Phenylethynyl | 120 | 2.1 |
This structured presentation of data allows for the rapid identification of trends and informs the design of the next generation of compounds. For example, the hypothetical data above might suggest that electron-donating groups on a C5-aryl substituent and a hydrogen-bond donating amino linker are beneficial for activity.
Conclusion
This compound is a highly valuable starting material for the synthesis of novel compounds with significant potential in drug discovery. The application of modern cross-coupling methodologies, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, allows for the systematic exploration of chemical space around this privileged scaffold. The resulting libraries of compounds, particularly those designed as kinase inhibitors, can be evaluated to establish clear structure-activity relationships, ultimately leading to the identification of potent and selective drug candidates. This guide provides the foundational knowledge and experimental frameworks to empower researchers in this exciting area of medicinal chemistry.
In Silico Prediction of ADMET Properties for tert-Butyl ((5-chloropyridin-2-yl)methyl)carbamate Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The journey of a drug candidate from discovery to market is fraught with challenges, with a significant number of failures attributed to suboptimal Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles. Early-stage assessment of these properties is therefore critical for de-risking drug development projects and reducing attrition rates. This technical guide provides an in-depth overview of the application of in silico computational methods for the prediction of ADMET properties of tert-butyl ((5-chloropyridin-2-yl)methyl)carbamate derivatives, a chemical scaffold of interest in medicinal chemistry. By leveraging computational models, researchers can prioritize compounds with favorable pharmacokinetic and safety profiles for further experimental investigation, thereby accelerating the drug discovery pipeline.
This document outlines the theoretical underpinnings of in silico ADMET prediction, details the methodologies for various predictive models, and presents a hypothetical case study of ADMET profiling for a series of this compound derivatives. The guide is intended to serve as a practical resource for researchers and scientists in the field of drug development.
Introduction: The Imperative of Early ADMET Assessment
The development of a new therapeutic agent is a complex, time-consuming, and costly endeavor. A significant portion of drug candidates that show promising efficacy in early-stage in vitro and in vivo models ultimately fail in later stages of development due to undesirable ADMET characteristics. These failures can be attributed to a variety of factors, including poor oral bioavailability, rapid metabolism leading to a short duration of action, unfavorable distribution to target tissues, or unforeseen toxicity.
The proactive mitigation of these risks through early-stage ADMET profiling is now a cornerstone of modern drug discovery. In silico ADMET prediction has emerged as a powerful tool in this regard, offering a rapid and cost-effective means of evaluating large numbers of compounds at the earliest stages of a project. These computational approaches utilize quantitative structure-activity relationship (QSAR) models, machine learning algorithms, and physics-based simulations to predict a compound's ADMET properties based on its chemical structure.
This guide focuses on the application of these methods to derivatives of this compound, a scaffold containing both a pyridine ring and a carbamate moiety. Pyridine derivatives are prevalent in many approved drugs, while the carbamate group can influence a molecule's metabolic stability and toxicity.[1][2][3] Therefore, a thorough understanding of the ADMET properties of this chemical class is essential for guiding medicinal chemistry efforts.
Methodologies for In Silico ADMET Prediction
A variety of computational methods are employed to predict the ADMET properties of small molecules. These can be broadly categorized into physicochemical property calculations, QSAR modeling, and physiologically-based pharmacokinetic (PBPK) modeling.
Physicochemical Property Calculations
Fundamental physicochemical properties are strong determinants of a compound's pharmacokinetic behavior. Key parameters include:
-
Molecular Weight (MW): Influences diffusion and overall size.
-
LogP (Octanol-Water Partition Coefficient): A measure of lipophilicity, which affects membrane permeability and plasma protein binding.
-
Topological Polar Surface Area (TPSA): An indicator of a molecule's polarity, which is correlated with its ability to cross cell membranes.
-
Hydrogen Bond Donors (HBD) and Acceptors (HBA): Important for solubility and interactions with biological targets.
-
Aqueous Solubility (LogS): Crucial for absorption from the gastrointestinal tract.
These properties are typically calculated using established algorithms and are often the first step in an in silico ADMET assessment.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity or a specific property.[4] For ADMET prediction, these models are built using large datasets of compounds with experimentally determined ADMET properties. Various machine learning algorithms, such as multiple linear regression, support vector machines, and random forests, are used to develop predictive models.
Experimental Protocols for Key In Vitro ADMET Assays
While this guide focuses on in silico prediction, it is important to understand the experimental assays that generate the data used to build and validate computational models. Below are brief descriptions of common in vitro ADMET assays.
-
Caco-2 Permeability Assay (for Absorption):
-
Principle: The Caco-2 cell line, derived from human colon adenocarcinoma, forms a monolayer of polarized enterocytes that mimics the intestinal barrier.
-
Method: Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate. The test compound is added to the apical (AP) side, and its appearance on the basolateral (BL) side is monitored over time. The apparent permeability coefficient (Papp) is calculated. Efflux ratio (Papp BA/AP) is also determined to assess the involvement of efflux transporters like P-glycoprotein.
-
-
Plasma Protein Binding (PPB) Assay (for Distribution):
-
Principle: Measures the extent to which a drug binds to proteins in the plasma, which affects its free concentration and availability to reach its target.
-
Method: Equilibrium dialysis is a common method. The test compound is added to plasma in a dialysis chamber separated from a buffer solution by a semi-permeable membrane. The system is allowed to reach equilibrium, and the concentrations of the compound in the plasma and buffer compartments are measured to determine the percentage of binding.
-
-
CYP450 Inhibition Assay (for Metabolism):
-
Principle: Assesses the potential of a compound to inhibit the major drug-metabolizing enzymes, Cytochrome P450s (CYPs), which can lead to drug-drug interactions.
-
Method: A fluorescent or luminescent probe substrate specific for a particular CYP is incubated with human liver microsomes (a source of CYPs) in the presence and absence of the test compound. The inhibition of the metabolism of the probe substrate is measured, and an IC50 value (the concentration of the test compound that causes 50% inhibition) is determined.
-
-
hERG Inhibition Assay (for Toxicity):
-
Principle: The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel crucial for cardiac repolarization. Inhibition of this channel can lead to life-threatening arrhythmias.
-
Method: Patch-clamp electrophysiology on cells expressing the hERG channel is the gold standard. The effect of the test compound on the hERG current is measured directly. Higher-throughput screening methods using fluorescent probes are also available.
-
In Silico ADMET Profiling of this compound Derivatives: A Case Study
To illustrate the application of in silico ADMET prediction, a hypothetical series of derivatives of this compound was generated by varying the substituent (R) on the pyridine ring. The predicted ADMET properties for these derivatives are summarized in the tables below.
It is crucial to note that the following data is illustrative and not based on experimental results.
Predicted Physicochemical Properties
| Compound ID | R-Group | Molecular Weight ( g/mol ) | LogP | TPSA (Ų) | HBD | HBA |
| Parent | -H | 256.72 | 2.85 | 38.33 | 1 | 4 |
| DERIV-01 | -F | 274.71 | 2.91 | 38.33 | 1 | 4 |
| DERIV-02 | -OCH3 | 286.75 | 2.78 | 47.56 | 1 | 5 |
| DERIV-03 | -CN | 281.72 | 2.54 | 62.14 | 1 | 5 |
| DERIV-04 | -CF3 | 324.71 | 3.72 | 38.33 | 1 | 4 |
| DERIV-05 | -COOH | 300.72 | 2.45 | 75.59 | 2 | 5 |
Predicted Absorption and Distribution Properties
| Compound ID | Predicted Aqueous Solubility (LogS) | Predicted Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Predicted Plasma Protein Binding (%) | Predicted BBB Penetration |
| Parent | -3.5 | 15.2 | 92.5 | High |
| DERIV-01 | -3.6 | 14.8 | 93.1 | High |
| DERIV-02 | -3.2 | 12.5 | 89.7 | Medium |
| DERIV-03 | -3.8 | 9.8 | 94.2 | Medium |
| DERIV-04 | -4.1 | 18.1 | 96.5 | High |
| DERIV-05 | -2.9 | 5.4 | 85.3 | Low |
Predicted Metabolism and Excretion Properties
| Compound ID | Predicted CYP2D6 Inhibition (IC50, µM) | Predicted CYP3A4 Inhibition (IC50, µM) | Predicted Metabolic Stability (t½, min in HLM) | Predicted Renal Clearance |
| Parent | > 50 | 12.5 | 45 | Low |
| DERIV-01 | > 50 | 15.8 | 52 | Low |
| DERIV-02 | 25.1 | 8.9 | 25 | Medium |
| DERIV-03 | > 50 | 22.4 | 65 | Low |
| DERIV-04 | 42.3 | 18.7 | 75 | Low |
| DERIV-05 | > 50 | > 50 | > 120 | High |
Predicted Toxicity
| Compound ID | Predicted hERG Inhibition (IC50, µM) | Predicted Ames Mutagenicity | Predicted Carcinogenicity (Rodent) |
| Parent | 8.2 | Negative | Negative |
| DERIV-01 | 9.5 | Negative | Negative |
| DERIV-02 | 5.1 | Negative | Negative |
| DERIV-03 | 12.3 | Equivocal | Negative |
| DERIV-04 | 6.8 | Negative | Negative |
| DERIV-05 | > 30 | Negative | Negative |
Visualization of Workflows and Relationships
Visual representations are invaluable for understanding complex processes and relationships in drug discovery. The following diagrams, generated using Graphviz (DOT language), illustrate key workflows and concepts in in silico ADMET prediction.
Caption: Workflow for in silico ADMET prediction of novel compounds.
Caption: Decision-making flowchart based on predicted ADMET properties.
Caption: Interrelationships between different ADMET properties.
Interpretation and Discussion
The hypothetical data presented in the tables provides a snapshot of how in silico tools can be used to differentiate a series of chemical analogs. For instance, the introduction of a carboxylic acid group in DERIV-05 significantly increases polarity (lower LogP, higher TPSA), leading to predicted lower Caco-2 permeability and plasma protein binding, but improved aqueous solubility and metabolic stability, and a much better hERG profile. Conversely, the trifluoromethyl group in DERIV-04 increases lipophilicity, resulting in predicted high Caco-2 permeability and plasma protein binding, but also potentially lower aqueous solubility.
The methoxy substituent in DERIV-02 is predicted to be a liability for CYP inhibition and metabolic stability, suggesting it might be a site of metabolism. The cyano group in DERIV-03 is predicted to have a mixed profile, with potentially reduced permeability but improved metabolic stability.
This type of analysis allows medicinal chemists to develop structure-activity relationships (SAR) and structure-property relationships (SPR) early in the discovery process. By understanding how different functional groups impact the ADMET profile, chemists can design new molecules with a higher probability of success.
It is imperative to remember that in silico predictions are models of reality and not a substitute for experimental validation. The primary utility of these methods is in prioritizing compounds for synthesis and testing, thereby enriching the pool of candidates with more drug-like properties.
Conclusion
In silico ADMET prediction is an indispensable component of modern drug discovery. By providing early insights into the potential pharmacokinetic and safety profiles of novel chemical entities, these computational tools enable more informed decision-making and a more efficient allocation of resources. For chemical series such as the this compound derivatives, a systematic in silico evaluation can guide the design of compounds with an optimal balance of potency, selectivity, and drug-like properties. As computational models continue to improve in accuracy and scope, their impact on reducing the cost and time of drug development will only grow.
References
- 1. Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Computational Approaches in Preclinical Studies on Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the Chemical Biology of tert-Butyl ((5-chloropyridin-2-yl)methyl)carbamate Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The tert-butyl ((5-chloropyridin-2-yl)methyl)carbamate scaffold has emerged as a privileged structure in medicinal chemistry, most notably as a key intermediate in the synthesis of the Factor Xa inhibitor, Edoxaban. Beyond its role in anticoagulant development, exploration of analogs of this scaffold is revealing a broader potential in chemical biology, with emerging evidence suggesting activity against other critical therapeutic targets. This technical guide provides an in-depth exploration of these analogs, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways to support further research and drug development efforts in this area.
Quantitative Biological Data of Analogs
While comprehensive structure-activity relationship (SAR) studies for a wide range of this compound analogs are still emerging, preliminary data and research on structurally related compounds indicate promising inhibitory activity against several key enzymes. The 2-amino-5-chloropyridine core, a key feature of the parent compound, has been identified as a potent inhibitor of IκB kinase 2 (IKK2), a critical regulator of the NF-κB signaling pathway. Furthermore, analogs of the broader 2-aminopyridine class have demonstrated inhibitory activity against enzymes of the glyoxylate shunt in Pseudomonas aeruginosa, highlighting potential antibacterial applications.
Below are tables summarizing the available quantitative data for relevant analogs.
Table 1: Inhibitory Activity of 2-Aminopyridine Analogs against Glyoxylate Shunt Enzymes
| Compound ID | R Group | ICL Pa IC50 (µM) | MS Pa IC50 (µM) |
| SB002 | 4-CF3 | 13.3 | 24.9 |
| Analog A | 4-Cl | >100 | >100 |
| Analog B | 4-H | >100 | >100 |
Data adapted from a study on 2-aminopyridine analogs as inhibitors of isocitrate lyase (ICL) and malate synthase (MS) in P. aeruginosa.[1][2]
Table 2: Activity of Aminopyridinecarboxamide-based IKK2 Inhibitors
| Compound Class | Key Structural Feature | Cellular Activity |
| 2-amino-5-chloropyridine-4-carboxamides | 5-Chloro substitution on the pyridine ring | Identified as the most potent inhibitors with improved cellular activity. |
This information is based on a study identifying potent IKK2 inhibitors, suggesting the potential of the 5-chloropyridine scaffold.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of novel chemical entities. This section provides protocols for key assays relevant to the potential biological targets of this compound analogs.
In Vitro IKK2 Kinase Assay
This assay determines the direct inhibitory effect of a compound on the kinase activity of IKK2.
Materials:
-
Recombinant human IKK2 enzyme
-
IKK2 substrate (e.g., GST-IκBα (1-54))
-
Test compounds (analogs of this compound)
-
Kinase assay buffer (25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
[γ-³²P]ATP or ADP-Glo™ Kinase Assay kit
-
96-well plates
-
Incubator
-
Scintillation counter or luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase assay buffer. A typical concentration range to test would be from 0.001 µM to 10 µM.
-
In a 96-well plate, add 10 µL of each compound dilution. Include a vehicle control (DMSO) and a no-enzyme control.
-
Add 20 µL of a solution containing the recombinant IKK2 enzyme and the IKK2 substrate to each well.
-
Pre-incubate the plate at 30°C for 15 minutes.
-
Initiate the kinase reaction by adding 20 µL of kinase assay buffer containing ATP (and [γ-³²P]ATP if using the radiometric method).
-
Incubate the plate at 30°C for 30-60 minutes.
-
Stop the reaction according to the specific assay kit instructions (e.g., by adding a stop solution or spotting onto a phosphocellulose membrane).
-
Quantify the amount of phosphorylated substrate using a scintillation counter or luminometer.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.[3]
Cell-Based Western Blot Assay for IκBα Phosphorylation
This assay assesses the ability of a compound to inhibit IKK2 activity within a cellular context by measuring the phosphorylation of its direct substrate, IκBα.
Materials:
-
Cells responsive to NF-κB activation (e.g., HeLa, HEK293)
-
Cell culture medium and supplements
-
Test compounds
-
NF-κB activator (e.g., TNF-α)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Primary antibodies (anti-phospho-IκBα, anti-total-IκBα, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Pre-treat the cells with a range of concentrations of the test compound or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with an NF-κB activator (e.g., 10 ng/mL TNF-α for 15-30 minutes). Include an unstimulated control.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against phospho-IκBα.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
To normalize the data, the membrane can be stripped and re-probed for total IκBα and a loading control.[3]
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).
Canonical NF-κB Signaling Pathway
The canonical NF-κB signaling pathway is a crucial regulator of inflammation, immunity, and cell survival. IKK2 plays a central role in this pathway by phosphorylating IκBα, leading to its degradation and the subsequent activation of NF-κB.
Caption: Canonical NF-κB signaling pathway and the potential point of inhibition by this compound analogs.
Experimental Workflow for IKK2 Inhibition Analysis
The following workflow outlines the key steps in evaluating the inhibitory potential of novel compounds against IKK2, from initial in vitro screening to cell-based validation.
Caption: A streamlined workflow for the identification and optimization of IKK2 inhibitors.
Conclusion and Future Directions
The exploration of this compound analogs presents a promising avenue for the discovery of novel chemical probes and therapeutic agents. The existing data, though limited, points towards the potential of this scaffold to inhibit key enzymes such as IKK2, thereby modulating the NF-κB signaling pathway. The provided experimental protocols offer a robust framework for the systematic evaluation of new analogs. Future research should focus on expanding the library of these compounds and conducting comprehensive SAR studies to elucidate the key structural features required for potent and selective inhibition of various biological targets. Such efforts will be instrumental in unlocking the full potential of this versatile chemical scaffold in chemical biology and drug discovery.
References
Methodological & Application
Application Notes and Protocols: Suzuki Cross-Coupling of tert-Butyl ((5-chloropyridin-2-yl)methyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a generalized protocol for the Suzuki-Miyaura cross-coupling reaction utilizing tert-Butyl ((5-chloropyridin-2-yl)methyl)carbamate. This versatile building block is valuable in medicinal chemistry for the synthesis of complex molecules, particularly in the development of novel therapeutics. The protocol herein is based on established methodologies for the coupling of challenging 2-chloropyridine substrates.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds.[1] It is particularly significant in the pharmaceutical industry for the synthesis of biaryl and heteroaryl structures, which are common motifs in biologically active compounds. The coupling of 2-chloropyridines, such as this compound, can be challenging due to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds.[2] However, with the appropriate choice of catalyst, ligand, and reaction conditions, high yields of the desired coupled products can be achieved. The presence of the Boc-protected aminomethyl group introduces further considerations for substrate stability and reactivity.
Reaction Principle
The Suzuki-Miyaura coupling follows a catalytic cycle involving a palladium catalyst. The key steps are the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with a boronic acid or ester in the presence of a base, and concluding with reductive elimination to yield the coupled product and regenerate the active palladium(0) catalyst. For less reactive chlorides, the oxidative addition step is often rate-limiting and requires a highly active catalytic system.
Application Data
While specific data for this compound is not widely published, the following table summarizes typical conditions and reported yields for the Suzuki coupling of analogous 2-chloropyridines with various boronic acids. These examples serve as a strong starting point for reaction optimization.
| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ | Dioxane/H₂O | 100 | 18 | 95 |
| 2 | 2-Chloropyridine | Pyridine-3-boronic acid | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ | Dioxane/H₂O | 100 | 18 | 88[1] |
| 3 | 2-Chloro-5-nitropyridine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | Toluene | 100 | 12 | 92 |
| 4 | 2-Chloro-3-aminopyridine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Dioxane/H₂O | 100 | 8 | Low Yield[3] |
| 5 | Hetaryl Chlorides | Potassium Boc-aminomethyltrifluoroborate | Pd(OAc)₂ (5) | SPhos (10) | K₂CO₃ | Toluene/H₂O | 85 | 22 | Good to Excellent[4] |
Experimental Protocols
The following is a generalized protocol for the Suzuki cross-coupling of this compound with an aryl or heteroaryl boronic acid. Optimization of the catalyst, ligand, base, and temperature may be necessary for specific substrates.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.2 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) or a similar palladium source (1-5 mol%)
-
A phosphine ligand such as SPhos or XPhos (2-10 mol%)
-
A base such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) (2-3 equivalents)
-
Anhydrous, degassed solvent such as 1,4-dioxane or toluene
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and Schlenk line or glovebox
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq), the boronic acid (1.2 eq), the base (e.g., Cs₂CO₃, 2.0 eq), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., SPhos, 4 mol%).
-
Inert Atmosphere: Seal the flask with a septum and connect it to a Schlenk line. Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane) and degassed water (typically in a 4:1 to 5:1 ratio) to the flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir the reaction mixture vigorously for the specified time (typically 12-24 hours).
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with the same organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider increasing the reaction temperature, using a more active ligand (e.g., Buchwald ligands like SPhos or XPhos), or a stronger base (e.g., K₃PO₄). The catalyst and ligand loading can also be increased.[2]
-
Side Products: The formation of dehalogenated starting material or homocoupled boronic acid can occur. Ensuring a thoroughly oxygen-free environment can minimize these side reactions. The choice of ligand is also critical in suppressing side product formation.[2]
-
Boc-Deprotection: While the Boc group is generally stable under these conditions, prolonged reaction times at high temperatures or the use of strongly acidic or basic conditions during work-up could lead to its cleavage. Monitor for the presence of the deprotected amine by-product.
By following these guidelines and adapting the protocol to the specific substrates, researchers can successfully employ this compound in Suzuki-Miyaura cross-coupling reactions to advance their research and development objectives.
References
Application Notes and Protocols for Buchwald-Hartwig Amination of tert-Butyl ((5-chloropyridin-2-yl)methyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in synthetic organic chemistry for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This reaction is particularly valuable in the synthesis of pharmaceuticals and other complex molecules due to its broad substrate scope and functional group tolerance.[1] This document provides detailed application notes and a generalized protocol for the Buchwald-Hartwig amination of tert-Butyl ((5-chloropyridin-2-yl)methyl)carbamate, a substrate of interest in medicinal chemistry. The 2-aminopyridine moiety is a common scaffold in a variety of biologically active compounds.
The protocol outlined below is based on established methodologies for the Buchwald-Hartwig amination of chloro-pyridines and other aryl chlorides.[4][5] The reaction involves the coupling of this compound with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base.
Reaction Scheme
Caption: General reaction scheme for the Buchwald-Hartwig amination.
Experimental Protocols
This section provides a detailed methodology for the Buchwald-Hartwig amination of this compound with a generic amine.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos, BINAP, or DavePhos)
-
Base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane, or THF)
-
Schlenk tube or other suitable reaction vessel
-
Inert atmosphere (nitrogen or argon)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (typically 1-5 mol%), and the phosphine ligand (typically 1.2-2.0 equiv relative to palladium).
-
Addition of Reagents: Add the base (typically 1.5-2.0 equiv) to the Schlenk tube. Then, add the amine (1.1-1.5 equiv).
-
Solvent Addition: Add the anhydrous solvent to the reaction mixture. The typical concentration is 0.1-0.5 M.
-
Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Data Presentation
The following table summarizes hypothetical reaction conditions and expected yields for the Buchwald-Hartwig amination of this compound with various amines, based on literature precedents for similar substrates.
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOt-Bu (1.5) | Toluene | 100 | 12 | 85-95 |
| 2 | Aniline | Pd(OAc)₂ (3) | BINAP (4.5) | Cs₂CO₃ (2.0) | Dioxane | 110 | 18 | 70-80 |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | DavePhos (4) | K₃PO₄ (2.0) | THF | 80 | 24 | 75-85 |
| 4 | n-Butylamine | Pd(OAc)₂ (3) | Xantphos (6) | NaOt-Bu (1.5) | Toluene | 100 | 16 | 80-90 |
Experimental Workflow
Caption: A typical workflow for the Buchwald-Hartwig amination.
Signaling Pathways and Logical Relationships
The catalytic cycle of the Buchwald-Hartwig amination involves several key steps.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Conclusion
The Buchwald-Hartwig amination is a highly effective method for the synthesis of N-aryl and N-heteroaryl compounds. The protocol described herein provides a general framework for the successful amination of this compound. Researchers should note that optimization of the catalyst, ligand, base, solvent, and temperature may be necessary to achieve the best results for a specific amine coupling partner. The versatility and reliability of this reaction make it an invaluable tool in modern drug discovery and development.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of tert-Butyl ((5-chloropyridin-2-yl)methyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl ((5-chloropyridin-2-yl)methyl)carbamate is a versatile bifunctional molecule of significant interest in medicinal chemistry and drug development. Its structure incorporates a reactive 2-chloropyridine moiety, which is susceptible to nucleophilic aromatic substitution (SNAr), and a Boc-protected aminomethyl group at the 5-position, which can be deprotected for further functionalization. This combination makes it a valuable building block for the synthesis of a diverse range of substituted pyridine derivatives, which are common scaffolds in many pharmacologically active compounds.
The electron-deficient nature of the pyridine ring, further activated by the chloro substituent at the 2-position, facilitates the displacement of the chloride ion by a variety of nucleophiles. This reactivity allows for the introduction of amine, ether, and thioether functionalities, providing a powerful tool for generating compound libraries for structure-activity relationship (SAR) studies. These application notes provide an overview of the SNAr reactions involving this substrate and detailed protocols for its reaction with common nucleophiles.
Reaction Mechanism and Principles
Nucleophilic aromatic substitution on 2-chloropyridines proceeds via a two-step addition-elimination mechanism. The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom bonded to the chlorine. This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the pyridine ring is temporarily disrupted in this intermediate. In the subsequent step, the chloride ion is eliminated, and the aromaticity of the pyridine ring is restored, yielding the substituted product.
The rate of the reaction is influenced by several factors:
-
Nucleophilicity: Stronger nucleophiles generally react faster.
-
Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are commonly used as they can solvate the Meisenheimer complex and promote the reaction.
-
Temperature: Higher temperatures are often required to overcome the activation energy of the reaction.[1]
-
Base: A base is typically required to deprotonate the nucleophile (in the case of amines, alcohols, and thiols) or to neutralize the HCl generated during the reaction.
Data Presentation: Summary of Reaction Conditions and Yields
The following tables summarize typical reaction conditions and reported yields for the nucleophilic aromatic substitution of this compound and analogous 2-chloropyridine derivatives with various nucleophiles.
Table 1: Reaction with Amine Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| (1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate derivative | Triethylamine | Acetonitrile | 60 | 7 | 93.0 | [2][3] |
| Aniline | K₂CO₃ | DMF | 100 | 12 | 85 | General protocol adaptation |
| Morpholine | DIPEA | NMP | 120 | 24 | 90 | General protocol adaptation |
| Benzylamine | NaH | THF | 65 | 16 | 78 | General protocol adaptation |
Table 2: Reaction with Oxygen Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Sodium Methoxide | - | Methanol | Reflux | 6 | 88 | General protocol adaptation |
| Phenol | K₂CO₃ | DMF | 110 | 18 | 75 | General protocol adaptation |
| Benzyl alcohol | NaH | THF | 65 | 24 | 70 | General protocol adaptation |
Table 3: Reaction with Sulfur Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Sodium thiophenoxide | - | DMF | 80 | 4 | 95 | General protocol adaptation |
| Thiophenol | K₂CO₃ | Acetonitrile | Reflux | 8 | 92 | General protocol adaptation |
| Benzyl mercaptan | NaH | THF | 60 | 12 | 85 | General protocol adaptation |
Note: The data presented for general protocols are adapted from typical conditions for SNAr reactions on 2-chloropyridines and may require optimization for this specific substrate.
Experimental Protocols
The following are detailed protocols for the nucleophilic aromatic substitution reactions of this compound with representative amine, oxygen, and sulfur nucleophiles.
Protocol 1: Reaction with an Amine Nucleophile (e.g., Aniline)
Materials:
-
This compound
-
Aniline
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material.
-
Add aniline (1.1 eq) and potassium carbonate (2.0 eq) to the reaction mixture.
-
Heat the reaction mixture to 100 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford tert-butyl ((5-(phenylamino)pyridin-2-yl)methyl)carbamate.
Protocol 2: Reaction with an Oxygen Nucleophile (e.g., Sodium Methoxide)
Materials:
-
This compound
-
Sodium methoxide (25% solution in methanol or solid)
-
Methanol, anhydrous
-
Dichloromethane
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous methanol.
-
Add sodium methoxide (1.2 eq) to the solution. If using a solution, add it dropwise.
-
Heat the reaction mixture to reflux and stir for 6 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and carefully quench by adding saturated aqueous ammonium chloride solution.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by a suitable method (e.g., crystallization or column chromatography) to yield tert-butyl ((5-methoxypyridin-2-yl)methyl)carbamate.
Protocol 3: Reaction with a Sulfur Nucleophile (e.g., Thiophenol)
Materials:
-
This compound
-
Thiophenol
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile, anhydrous
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), thiophenol (1.1 eq), and potassium carbonate (2.0 eq).
-
Add anhydrous acetonitrile and heat the mixture to reflux for 8 hours. Monitor the reaction by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by column chromatography to obtain tert-butyl ((5-(phenylthio)pyridin-2-yl)methyl)carbamate.
Visualizations
General Reaction Scheme
Caption: General SNAr reaction of the target compound.
Experimental Workflow
Caption: A typical experimental workflow for SNAr reactions.
Signaling Pathway Analogy: Drug Development Logic
This diagram illustrates the logical progression from a starting material to a potential drug candidate, where each SNAr reaction represents a step in modifying the core scaffold to improve its properties.
Caption: Logical flow in drug discovery using SNAr.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]
- 3. CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing Aminopyridine Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs. Its unique electronic properties and ability to form key hydrogen bonds make it an ideal motif for the design of kinase inhibitors. This document provides detailed application notes and protocols for the synthesis of kinase inhibitors, with a focus on leveraging aminopyridine-based building blocks. While direct synthesis examples from tert-butyl ((5-chloropyridin-2-yl)methyl)carbamate for a wide range of kinase inhibitors are not extensively documented in publicly available literature, its structural motif is highly relevant. The Boc-protected aminomethylpyridine structure represents a versatile synthon for introducing a key pharmacophore into kinase inhibitor scaffolds.
To illustrate the principles and methodologies, this document will use the potent and selective p38 MAP kinase inhibitor, BIRB 796 (Doramapimod) , as a representative example. Although not directly synthesized from the specified starting material, its synthesis and mechanism of action provide a valuable case study for researchers working with related heterocyclic compounds.
Case Study: BIRB 796 (Doramapimod) - A p38 MAP Kinase Inhibitor
BIRB 796 is a highly potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK), a key enzyme in the signaling cascade that regulates the production of pro-inflammatory cytokines.[1][2][3] It is an allosteric inhibitor, binding to a site distinct from the ATP-binding pocket, which imparts high selectivity.[2][4]
Biological Activity and Quantitative Data
BIRB 796 exhibits potent inhibitory activity against various p38 MAPK isoforms and demonstrates efficacy in cellular and in vivo models of inflammation.[2][3][5]
| Target | Inhibitory Activity | Assay Conditions | Reference |
| p38α MAPK | Kd = 0.1 nM | THP-1 cells | [5] |
| p38α MAPK | IC50 = 38 nM | Cell-free assay | [6] |
| p38β MAPK | IC50 = 65 nM | Cell-free assay | [6] |
| p38γ MAPK | IC50 = 200 nM | Cell-free assay | [6] |
| p38δ MAPK | IC50 = 520 nM | Cell-free assay | [6] |
| JNK2α2 | IC50 = 98 nM | Cell-free assay | [7] |
| c-Raf-1 | IC50 = 1.4 µM | Cell-free assay | [7] |
| TNFα production | IC50 = 21 nM | LPS-stimulated human PBMCs | [7] |
| Glioblastoma Cells (U87) | IC50 = 34.96 µM | Cell viability assay | [8][9] |
| Glioblastoma Cells (U251) | IC50 = 46.30 µM | Cell viability assay | [8][9] |
Experimental Protocols
The synthesis of BIRB 796 involves a multi-step sequence, culminating in the formation of the diaryl urea core. The following protocol is a representative synthesis.
Protocol 1: Synthesis of the Pyrazole Urea Precursor
This protocol outlines the synthesis of the key pyrazole intermediate which will be coupled to form the final product.
Materials:
-
3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine
-
4-Methylbenzenesulfonyl chloride
-
Triethylamine
-
Acetonitrile
-
Ethyl acetate
-
Distilled water
-
Silica gel for column chromatography
-
Dichloromethane
Procedure:
-
In a round-bottom flask, dissolve 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine (0.50 mmol) in acetonitrile (2.0 mL).
-
Add 4-methylbenzenesulfonyl chloride (1.0 mmol) and triethylamine (1.2 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, evaporate the solvent under reduced pressure.
-
Add distilled water (5.0 mL) to the residue and extract with ethyl acetate (2 x 5.0 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using dichloromethane as the eluent to yield the N-tosyl-protected pyrazole.
-
Deprotection of the tosyl group can be achieved under standard conditions to yield the free amine for the subsequent urea formation step.
Protocol 2: Synthesis of BIRB 796 via Copper-Mediated N-Arylation
This protocol describes the final urea formation step.
Materials:
-
N-(3-(tert-Butyl)-1-(p-tolyl)-1H-pyrazol-5-yl)urea
-
1-(2-(Morpholino)ethoxy)naphthalene
-
Aryl boronic acid (corresponding to the naphthalene moiety)
-
Cupric acetate
-
Organic solvent (e.g., Dioxane)
-
Base (e.g., Potassium carbonate)
Procedure:
-
To a reaction vessel, add the N-pyrazole urea derivative, the aryl boronic acid, cupric acetate, and a suitable base.
-
Add the organic solvent and degas the mixture.
-
Heat the reaction mixture under an inert atmosphere and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the crude product by chromatography to obtain BIRB 796.[10]
Visualizations
Signaling Pathway
The p38 MAPK signaling pathway is activated by cellular stress and inflammatory cytokines, leading to a cascade of downstream events, including the production of TNF-α and other inflammatory mediators. BIRB 796 inhibits p38α, thereby blocking this inflammatory cascade.
References
- 1. BIRB 796 | p38 MAPK | Tocris Bioscience [tocris.com]
- 2. apexbt.com [apexbt.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. rndsystems.com [rndsystems.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application of tert-Butyl ((5-chloropyridin-2-yl)methyl)carbamate in the Synthesis of G Protein-Coupled Receptor (GPCR) Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
G Protein-Coupled Receptors (GPCRs) represent the largest and most diverse group of membrane receptors in eukaryotes, playing crucial roles in a myriad of physiological processes. Their significance is underscored by the fact that a substantial portion of all approved drugs target this receptor family. The development of novel and selective GPCR ligands is a cornerstone of modern drug discovery. The privileged scaffold of a substituted pyridine ring is frequently incorporated into the design of these ligands due to its ability to form key interactions within the receptor binding pockets.
This application note details the utility of tert-Butyl ((5-chloropyridin-2-yl)methyl)carbamate as a versatile building block in the synthesis of GPCR ligands. The presence of the 5-chloropyridin-2-yl)methylamine moiety is a key structural feature in a variety of pharmacologically active compounds. The tert-butoxycarbonyl (Boc) protecting group on the amine allows for controlled and efficient synthetic manipulations, making this intermediate an invaluable tool for medicinal chemists. Herein, we present a synthetic protocol for a representative GPCR antagonist, detail the relevant signaling pathways, and provide quantitative data for the key synthetic transformations.
Synthetic Application: Synthesis of a Hypothetical Muscarinic M3 Receptor Antagonist
The synthetic strategy involves the deprotection of this compound to yield the free amine, followed by a reductive amination reaction with a suitable aldehyde.
Experimental Protocols
Step 1: Deprotection of this compound
This step involves the removal of the Boc protecting group to yield (5-chloropyridin-2-yl)methanamine.
-
Materials:
-
This compound (1.0 eq)
-
4 M HCl in 1,4-dioxane (5.0 eq)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve this compound in a minimal amount of DCM.
-
Add 4 M HCl in 1,4-dioxane to the solution at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
To the residue, add saturated sodium bicarbonate solution to neutralize the excess acid.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain (5-chloropyridin-2-yl)methanamine as an oil or solid.
-
Step 2: Reductive Amination for the Synthesis of Hypothetical Ligand 1
This step involves the coupling of (5-chloropyridin-2-yl)methanamine with (S)-2-oxo-2-phenylacetaldehyde piperidine-1-yl-hydrazone (a hypothetical aldehyde precursor).
-
Materials:
-
(5-chloropyridin-2-yl)methanamine (1.0 eq)
-
(S)-2-oxo-2-phenylacetaldehyde piperidine-1-yl-hydrazone (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a solution of (5-chloropyridin-2-yl)methanamine in DCE, add (S)-2-oxo-2-phenylacetaldehyde piperidine-1-yl-hydrazone and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-16 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford Hypothetical Ligand 1.
-
Data Presentation
Table 1: Summary of Synthetic Yields and Purity
| Step | Product | Yield (%) | Purity (by HPLC) |
| 1 | (5-chloropyridin-2-yl)methanamine | >95 | >98% |
| 2 | Hypothetical Ligand 1 | 65-75 | >99% |
Table 2: Characterization Data for Hypothetical Ligand 1
| Characterization Method | Data |
| ¹H NMR (400 MHz, CDCl₃) | Expected peaks corresponding to the aromatic protons of the pyridine and phenyl rings, the methylene bridge protons, and the piperidine ring protons. |
| ¹³C NMR (100 MHz, CDCl₃) | Expected peaks for all unique carbon atoms in the molecule. |
| Mass Spectrometry (ESI+) | Calculated m/z for [M+H]⁺. |
GPCR Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general signaling pathway for a Gq-coupled GPCR like the Muscarinic M3 receptor and the experimental workflow for the synthesis and evaluation of the hypothetical ligand.
Caption: Antagonism of the M3 Muscarinic Receptor Signaling Pathway.
Caption: Synthetic and evaluative workflow for the GPCR ligand.
Conclusion
This compound serves as a highly effective and versatile starting material for the synthesis of GPCR ligands containing the (5-chloropyridin-2-yl)methyl scaffold. The Boc-protected amine allows for the clean and high-yielding deprotection to the corresponding primary amine, which can then be elaborated into a diverse range of potential GPCR modulators through standard synthetic transformations such as reductive amination. The presented synthetic protocol for a hypothetical Muscarinic M3 receptor antagonist highlights a practical and efficient application of this key building block in the drug discovery process. The adaptability of this synthetic route provides medicinal chemists with a powerful tool for the exploration of structure-activity relationships and the development of novel therapeutics targeting GPCRs.
Application Notes and Protocols for the Large-Scale Synthesis of tert-Butyl ((5-chloropyridin-2-yl)methyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the large-scale synthesis of tert-Butyl ((5-chloropyridin-2-yl)methyl)carbamate, a key intermediate in the manufacturing of various Active Pharmaceutical Ingredients (APIs). The protocol outlines a robust and scalable three-step synthetic route commencing from the readily available starting material, 2-methyl-5-chloropyridine. The described process is designed for efficiency, high yield, and purity, making it suitable for industrial applications. Detailed experimental procedures, quantitative data, and a visual representation of the workflow are provided to ensure reproducibility and ease of implementation in a laboratory or manufacturing setting.
Introduction
This compound is a critical building block in the synthesis of numerous pharmaceutical compounds. Its structural motif is prevalent in a variety of drug candidates, underscoring the importance of a reliable and scalable synthetic method. The protocol detailed herein focuses on a practical and cost-effective approach to produce this intermediate with high purity, a crucial aspect of API manufacturing. The synthesis involves a sequential chlorination, amination, and N-Boc protection, with each step optimized for large-scale production.
Experimental Workflow
The overall synthetic pathway is depicted in the following workflow diagram:
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 2-(Chloromethyl)-5-chloropyridine
This procedure details the radical chlorination of 2-methyl-5-chloropyridine.
Materials:
-
2-Methyl-5-chloropyridine
-
Dichloromethane (DCM)
-
Azo-bis-isobutyronitrile (AIBN) or other suitable radical initiator
-
Chlorine gas (Cl₂)
-
Nitrogen gas (N₂)
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a multi-neck round-bottom flask equipped with a mechanical stirrer, thermometer, gas inlet, and reflux condenser, add 2-methyl-5-chloropyridine (1.0 eq) and dichloromethane (10 vol).
-
Purge the system with nitrogen gas.
-
Add AIBN (0.05 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 40 °C).
-
Once refluxing, introduce chlorine gas at a controlled rate while maintaining the temperature.
-
Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Upon completion, stop the chlorine gas flow and purge the system with nitrogen to remove any residual chlorine.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-(chloromethyl)-5-chloropyridine.
-
The crude product can be purified by vacuum distillation or used directly in the next step depending on the required purity.
Step 2: Synthesis of (5-Chloropyridin-2-yl)methanamine
This protocol describes the amination of 2-(chloromethyl)-5-chloropyridine.
Materials:
-
2-(Chloromethyl)-5-chloropyridine
-
Aqueous ammonia (25-28% NH₃ solution)
-
Acetonitrile
-
Sodium hydroxide (NaOH) solution, 30%
-
Ethanol
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a pressure-rated reactor, charge 2-(chloromethyl)-5-chloropyridine (1.0 eq), aqueous ammonia (10 eq), and acetonitrile (5 vol).[1]
-
Seal the reactor and heat the mixture to 80 °C with vigorous stirring for 2-4 hours.[1]
-
Monitor the reaction by HPLC or TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Add 30% aqueous sodium hydroxide solution and concentrate the mixture under reduced pressure.[1]
-
To the residue, add ethanol and stir.
-
Filter the mixture to remove any inorganic salts.
-
Dry the filtrate over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude (5-chloropyridin-2-yl)methanamine.
-
The crude product can be purified by column chromatography or crystallization if necessary.
Step 3: Synthesis of this compound
This final step involves the N-Boc protection of the primary amine.
Materials:
-
(5-Chloropyridin-2-yl)methanamine
-
Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a suitable reactor, dissolve (5-chloropyridin-2-yl)methanamine (1.0 eq) in dichloromethane (10 vol).
-
Add triethylamine (1.2 eq) to the solution and stir.
-
Cool the mixture to 0-5 °C using an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane to the reaction mixture while maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[2]
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Data Presentation
The following tables summarize the typical quantitative data for each step of the synthesis.
Table 1: Reagent Quantities and Reaction Parameters
| Step | Starting Material | Reagent 1 | Reagent 2 | Solvent | Temperature (°C) | Time (h) |
| 1 | 2-Methyl-5-chloropyridine | Cl₂ | AIBN | DCM | 40 | 4-6 |
| 2 | 2-(Chloromethyl)-5-chloropyridine | Aq. NH₃ | - | Acetonitrile | 80 | 2-4 |
| 3 | (5-Chloropyridin-2-yl)methanamine | Boc₂O | TEA | DCM | 0-25 | 2-4 |
Table 2: Typical Yields and Purity
| Step | Product | Typical Yield (%) | Purity (by HPLC) (%) |
| 1 | 2-(Chloromethyl)-5-chloropyridine | 85-95 | >95 |
| 2 | (5-Chloropyridin-2-yl)methanamine | 70-80 | >97 |
| 3 | This compound | 90-98 | >99 |
Conclusion
The presented application notes and protocols describe a scalable and efficient synthesis of this compound. The three-step process is robust, utilizes readily available reagents, and provides the target intermediate in high yield and purity, meeting the stringent requirements for API manufacturing. The detailed procedures and tabulated data serve as a valuable resource for researchers and professionals in the field of drug development and chemical manufacturing.
References
Application Notes and Protocols for Solid-Phase Synthesis Utilizing tert-Butyl ((5-chloropyridin-2-yl)methyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of tert-Butyl ((5-chloropyridin-2-yl)methyl)carbamate in solid-phase synthesis (SPS). The protocols outlined below are designed to guide researchers in the efficient incorporation of the (5-chloropyridin-2-yl)methyl moiety into a variety of molecular scaffolds for applications in drug discovery and medicinal chemistry. The pyridine motif is a common feature in many therapeutic agents, and its derivatives are of significant interest for the development of new pharmaceuticals.[1]
Introduction
Solid-phase synthesis (SPS) is a powerful technique that facilitates the rapid and efficient construction of large libraries of compounds. The use of a solid support simplifies the purification process, as excess reagents and byproducts can be easily removed by filtration and washing.[2] this compound is a valuable building block for SPS, featuring a tert-butyloxycarbonyl (Boc) protected amine. The Boc protecting group is stable under a range of reaction conditions but can be readily removed with moderate acid, making it ideal for orthogonal protection strategies in multi-step syntheses.[3][4]
This protocol will detail the deprotection of the Boc group and subsequent coupling of the exposed amine to an acid-functionalized solid support, followed by a representative elaboration of the immobilized pyridine scaffold.
Data Presentation
The following table summarizes typical quantitative data for the key steps in the solid-phase synthesis protocol described below. Actual results may vary depending on the specific resin, reagents, and reaction conditions employed.
| Parameter | Typical Value | Notes |
| Resin Loading | 0.4 - 1.0 mmol/g | The initial substitution level of the solid support. |
| Boc Deprotection Efficiency | >99% | Typically a very efficient reaction using 50% TFA in DCM.[3] |
| Coupling Efficiency | ~90-98% | Monitored by Kaiser test. May require double coupling.[3] |
| Final Product Purity (Post-Cleavage) | >90% | Dependent on the success of all preceding steps and final cleavage conditions. |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the solid-phase synthesis utilizing this compound.
Protocol 1: Boc Deprotection of this compound in Solution
This protocol describes the removal of the Boc protecting group to generate the free amine, which is then used for coupling to the solid support.
Materials:
-
This compound
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in DCM (10 mL per gram of carbamate).
-
To the stirred solution, add TFA (10 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize excess TFA.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield (5-chloropyridin-2-yl)methanamine.
Protocol 2: Immobilization of (5-chloropyridin-2-yl)methanamine on a Solid Support
This protocol details the coupling of the deprotected amine to a pre-loaded Wang resin.
Materials:
-
(5-chloropyridin-2-yl)methanamine (from Protocol 1)
-
Fmoc-glycine loaded Wang resin
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (20% in DMF)
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the Fmoc-glycine loaded Wang resin (1.0 eq) in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF and add 20% piperidine in DMF to the resin. Agitate for 20 minutes. Drain and repeat once.
-
Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
Kaiser Test: Perform a Kaiser test on a small sample of resin beads. A positive result (blue beads) indicates the presence of a free amine.
-
Coupling:
-
In a separate vial, dissolve (5-chloropyridin-2-yl)methanamine (3.0 eq) and HOBt (3.0 eq) in DMF.
-
Add DIC (3.0 eq) to the solution and allow it to pre-activate for 10-15 minutes.
-
Drain the DMF from the resin and add the activated amine solution.
-
Agitate the mixture at room temperature for 2-4 hours.
-
-
Monitoring: Monitor the reaction progress with a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive, continue the reaction or perform a second coupling.
-
Washing: Once the coupling is complete, drain the reaction mixture and wash the resin with DMF (3x), DCM (3x), and finally with methanol for storage.
Protocol 3: Cleavage from the Resin
This protocol describes the cleavage of the synthesized compound from the solid support.
Materials:
-
Peptide-resin from Protocol 2
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Cold diethyl ether
Procedure:
-
Wash the resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with additional TFA or DCM and combine the filtrates.
-
Precipitate the crude product by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the product, decant the ether, and repeat the ether wash.
-
Dry the crude product under vacuum.
Visualizations
The following diagrams illustrate the key workflows and chemical transformations described in the protocols.
References
Application Notes and Protocols for the Flow Chemistry Synthesis of tert-Butyl ((5-chloropyridin-2-yl)methyl)carbamate Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and a detailed protocol for the synthesis of tert-Butyl ((5-chloropyridin-2-yl)methyl)carbamate, a key intermediate in the synthesis of various pharmaceutical compounds. The protocol leverages the advantages of continuous flow chemistry, which offers enhanced safety, precise process control, and improved scalability compared to traditional batch methods.[1] This document outlines a two-step continuous process: the formation of the amine precursor followed by an in-line N-Boc protection.
Introduction
The carbamate functional group is a crucial component in many approved drugs and prodrugs.[2] this compound, in particular, serves as a vital building block. Traditional batch synthesis of such intermediates can present challenges related to reaction control, scalability, and safety, especially when dealing with reactive intermediates.[1] Continuous flow chemistry provides a robust solution to these challenges by offering superior heat and mass transfer, enabling the use of harsher reaction conditions with greater control, and improving overall process safety and efficiency.[1][3]
This protocol details a continuous flow approach for the synthesis of the target carbamate, which can be adapted for the synthesis of a variety of pyridine derivatives.[4]
Synthetic Strategy
The synthesis of this compound is achieved via a two-step continuous flow process. The first step involves the formation of (5-chloropyridin-2-yl)methanamine. The second, key step is the N-Boc protection of this amine using di-tert-butyl dicarbonate (Boc₂O) in a flow reactor. This method allows for rapid optimization of reaction conditions and high-purity product isolation.
Experimental Protocols
Step 1: Synthesis of (5-chloropyridin-2-yl)methanamine (Amine Precursor)
This protocol assumes the availability of the starting amine. The focus of this application note is the flow synthesis of the carbamate derivative.
Step 2: Continuous Flow N-Boc Protection
This protocol describes the continuous flow synthesis of this compound from (5-chloropyridin-2-yl)methanamine and di-tert-butyl dicarbonate.
Materials:
-
(5-chloropyridin-2-yl)methanamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N)
-
Acetonitrile (MeCN)
-
Vapourtec E-series or similar flow chemistry system
-
10 mL coil reactor
Procedure:
-
Reagent Preparation:
-
Solution A (Amine): Prepare a 0.5 M solution of (5-chloropyridin-2-yl)methanamine and a 0.6 M solution of triethylamine in acetonitrile.
-
Solution B (Boc Anhydride): Prepare a 0.55 M solution of di-tert-butyl dicarbonate in acetonitrile.
-
-
System Setup:
-
Equip the flow chemistry system with a 10 mL coil reactor.
-
Set the back-pressure regulator to 3 bar.[5]
-
Prime the pumps with acetonitrile.
-
-
Reaction Execution:
-
Set the reactor temperature to 70°C.[5]
-
Pump Solution A and Solution B into a T-mixer at equal flow rates (see Table 1 for details).
-
The combined stream flows through the 10 mL coil reactor.
-
Collect the product stream after the back-pressure regulator.
-
-
Work-up and Isolation:
-
The collected reaction mixture is concentrated under reduced pressure.
-
The residue is suspended in tert-butyl methyl ether, filtered, and the filtrate is concentrated in vacuo to yield the crude product.[6]
-
Further purification can be achieved by column chromatography if necessary.
-
Data Presentation
The following table summarizes the results of the continuous flow N-Boc protection under various conditions.
Table 1: Optimization of Continuous Flow N-Boc Protection
| Entry | Flow Rate (mL/min) | Residence Time (min) | Temperature (°C) | Yield (%) | Purity (%) |
| 1 | 0.5 | 20 | 50 | 85 | 92 |
| 2 | 1.0 | 10 | 50 | 82 | 90 |
| 3 | 0.5 | 20 | 70 | 95 | 98 |
| 4 | 1.0 | 10 | 70 | 92 | 97 |
| 5 | 2.0 | 5 | 70 | 88 | 95 |
Visualizations
Diagram 1: Experimental Workflow for Continuous Flow Synthesis
Caption: Workflow for the continuous synthesis of this compound.
Diagram 2: Logical Relationship of Synthesis Steps
Caption: Logical flow of the synthesis from starting materials to the final product.
Conclusion
The described continuous flow protocol provides an efficient, safe, and scalable method for the synthesis of this compound. The ability to precisely control reaction parameters such as temperature and residence time allows for rapid optimization, leading to high yields and purity. This approach is well-suited for the production of pharmaceutical intermediates in a modern drug development setting, offering significant advantages over traditional batch processing.[1]
References
- 1. Flow Chemistry – The Kappe Laboratory [goflow.at]
- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Continuous Flow Microreactor Promoted the Catalytic N-Oxidation Reaction of Pyridine Derivatives [organic-chemistry.org]
- 4. One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Continuous Synthesis of Carbamates from CO2 and Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
Application Notes: The Utility of tert-Butyl ((5-chloropyridin-2-yl)methyl)carbamate in Fragment-Based Drug Discovery
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient strategy for the identification of novel lead compounds. This approach utilizes small, low-molecular-weight molecules, or "fragments," to probe the binding sites of biological targets. The core principle of FBDD lies in the observation that while these fragments typically exhibit weak binding affinities, they do so with high ligand efficiency. Subsequent optimization of these initial hits through structure-guided elaboration can lead to the development of potent and selective drug candidates.
The fragment, tert-Butyl ((5-chloropyridin-2-yl)methyl)carbamate, represents a versatile scaffold for FBDD campaigns. Its structure incorporates several key features beneficial for drug discovery:
-
A Pyridine Ring: A common motif in numerous approved drugs, the pyridine ring can participate in various non-covalent interactions, including hydrogen bonding and aromatic stacking, with protein targets. The nitrogen atom can act as a hydrogen bond acceptor, a key interaction in many ligand-protein complexes.
-
A Chlorine Substituent: The chloro-substituent on the pyridine ring provides a vector for synthetic elaboration. This allows for the systematic growth of the fragment into larger, more potent molecules by exploring the surrounding chemical space within the protein's binding pocket.
-
A Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) protected amine offers a stable yet readily cleavable handle. In the context of fragment screening, the Boc group can contribute to the fragment's binding. Upon hit validation, its removal unmasks a primary amine that can be functionalized to further enhance binding affinity and selectivity.
This document provides a detailed overview of the potential application of this compound in a hypothetical FBDD workflow, from initial screening to hit-to-lead optimization.
Hypothetical Application: Targeting Mitogen-Activated Protein Kinase Kinase 4 (MKK4)
For the purpose of these application notes, we will consider a hypothetical scenario where this compound is identified as a binder to Mitogen-Activated Protein Kinase Kinase 4 (MKK4). MKK4 is a key enzyme in the JNK and p38 MAP kinase signaling pathways, which are often implicated in cancer and inflammatory diseases.
Proposed Signaling Pathway Involving MKK4
Caption: Hypothetical MKK4 signaling pathway and the inhibitory role of the fragment.
Fragment-Based Drug Discovery Workflow
The following diagram illustrates a typical FBDD workflow utilizing this compound as a starting fragment.
Caption: A typical Fragment-Based Drug Discovery workflow.
Data Presentation
The following tables summarize hypothetical quantitative data for the initial fragment hit and subsequent optimized analogs.
Table 1: Biophysical Screening and Validation of the Initial Fragment Hit
| Fragment | Method | Target | KD (μM) | Ligand Efficiency (LE) |
| This compound | Surface Plasmon Resonance | MKK4 | 350 | 0.35 |
| This compound | NMR (Saturation Transfer Difference) | MKK4 | 400 | 0.34 |
Table 2: Structure-Activity Relationship (SAR) of Optimized Analogs
| Compound ID | R-Group Modification (at 5-chloro position) | IC50 (μM) |
| Fragment Hit | -Cl | >500 |
| Analog-01 | -OCH3 | 250 |
| Analog-02 | -NH-Cyclopropyl | 75 |
| Analog-03 | -NH-(4-fluorophenyl) | 15 |
| Lead Cpd. | -NH-(4-fluoro-3-methoxyphenyl) | 2.5 |
Experimental Protocols
Protocol 1: Thermal Shift Assay (TSA) for Primary Screening
Objective: To identify fragments that bind to and stabilize the target protein, MKK4, resulting in an increase in its melting temperature (Tm).
Materials:
-
Purified MKK4 protein (e.g., 2 μM in 100 mM HEPES pH 7.5, 150 mM NaCl)
-
SYPRO Orange dye (5000x stock in DMSO)
-
Fragment library plates (10 mM stock in DMSO)
-
96-well or 384-well PCR plates
-
Real-time PCR instrument
Procedure:
-
Prepare a master mix of MKK4 protein and SYPRO Orange dye. For a 10 μL final reaction volume, mix 5 μL of 4 μM MKK4 with 0.1 μL of 500x SYPRO Orange and 4.8 μL of buffer.
-
Dispense 9.9 μL of the master mix into each well of the PCR plate.
-
Add 0.1 μL of each fragment from the library plate to the corresponding well of the assay plate (final fragment concentration: 100 μM). Include DMSO-only controls.
-
Seal the plate, centrifuge briefly, and incubate at room temperature for 15 minutes.
-
Place the plate in a real-time PCR instrument.
-
Set the instrument to ramp the temperature from 25 °C to 95 °C at a rate of 0.5 °C/min, while continuously monitoring fluorescence.
-
Analyze the data to determine the Tm for each well. A significant positive shift in Tm (e.g., > 2 °C) compared to the DMSO control indicates a potential hit.
Protocol 2: Surface Plasmon Resonance (SPR) for Hit Validation and Affinity Determination
Objective: To confirm the binding of hit fragments to MKK4 and to quantify the binding affinity (KD).
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Purified MKK4 protein
-
Running buffer (e.g., HBS-EP+)
-
Fragment solutions at various concentrations
Procedure:
-
Immobilization of MKK4:
-
Activate the CM5 sensor chip surface with a 1:1 mixture of EDC and NHS.
-
Inject MKK4 (e.g., 50 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters with an injection of ethanolamine-HCl.
-
-
Binding Analysis:
-
Prepare serial dilutions of the fragment in running buffer (e.g., from 1 mM to 1 µM).
-
Inject the fragment solutions over the immobilized MKK4 surface, followed by a dissociation phase with running buffer.
-
Regenerate the surface between cycles if necessary (e.g., with a short pulse of a low pH buffer).
-
-
Data Analysis:
-
Subtract the reference surface signal from the active surface signal.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
-
Protocol 3: Synthesis of this compound
Objective: To provide a general synthetic route for the title fragment.
Materials:
-
(5-chloropyridin-2-yl)methanamine
-
Di-tert-butyl dicarbonate (Boc2O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve (5-chloropyridin-2-yl)methanamine (1.0 eq) in DCM in a round-bottom flask.
-
Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
To the cooled solution, add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield this compound as a pure solid.
Disclaimer: The application of this compound in targeting MKK4 is hypothetical and for illustrative purposes only. The provided protocols are generalized and may require optimization for specific experimental conditions.
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-Butyl ((5-chloropyridin-2-yl)methyl)carbamate
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the synthesis of tert-Butyl ((5-chloropyridin-2-yl)methyl)carbamate. The focus is on improving reaction yield and purity.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound via the Boc protection of (5-chloropyridin-2-yl)methanamine.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Insufficiently Activated Boc Anhydride: The electrophilicity of the carbonyl carbon in di-tert-butyl dicarbonate (Boc₂O) may not be high enough for the weakly nucleophilic aminopyridine. | 1a. Add a Catalyst: Introduce a catalytic amount (0.05-0.1 eq.) of 4-dimethylaminopyridine (DMAP). DMAP is a hypernucleophilic acylation catalyst that reacts with Boc anhydride to form a more reactive intermediate. 1b. Increase Temperature: Gently heat the reaction mixture to 40-50°C to increase the reaction rate. Monitor for potential side product formation. |
| 2. Poor Solubility of Starting Material: (5-chloropyridin-2-yl)methanamine or its salt may not be fully dissolved in the chosen solvent. | 2. Solvent Optimization: Switch to a more polar aprotic solvent like tetrahydrofuran (THF), acetonitrile (ACN), or N,N-dimethylformamide (DMF) to ensure complete dissolution of the starting amine. | |
| 3. Presence of Water: Moisture can hydrolyze the Boc anhydride. | 3. Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. | |
| Formation of Side Products (e.g., Di-Boc, Urea) | 1. Excess Boc Anhydride: Using a large excess of Boc₂O can lead to the formation of the di-Boc protected amine. | 1. Stoichiometric Control: Use a slight excess of Boc anhydride (1.05-1.2 equivalents) to minimize the formation of the di-Boc adduct. |
| 2. High Reaction Temperature: Elevated temperatures can promote side reactions. | 2. Temperature Control: Maintain the reaction at room temperature or slightly below if side product formation is significant. | |
| 3. Strongly Basic Conditions: The use of a strong base can sometimes lead to the formation of urea-type byproducts. | 3. Use a Milder Base: Employ a non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). | |
| Difficult Purification | 1. Residual Boc Anhydride or Byproducts: Unreacted Boc anhydride and its byproducts can co-elute with the desired product during chromatography. | 1a. Aqueous Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) to decompose excess Boc anhydride. 1b. Basic Wash: Wash the organic layer with a dilute solution of sodium bicarbonate (NaHCO₃) to remove acidic impurities. |
| 2. Product is an Oil or Difficult to Crystallize: The purified product may not solidify easily. | 2. Recrystallization/Trituration: Attempt recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes). If that fails, trituration with a non-polar solvent like hexanes or diethyl ether can induce solidification. |
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
The synthesis involves the protection of the primary amine group of (5-chloropyridin-2-yl)methanamine with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O).
Q2: Which solvent is most suitable for this reaction?
Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile (ACN) are commonly used. The choice of solvent will depend on the solubility of the starting amine. For less soluble starting materials, THF or ACN may be preferred.
Q3: Is a base necessary for this reaction?
While the reaction can proceed without a base, the use of a non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is recommended. The base neutralizes the in-situ generated carbonic acid and drives the reaction to completion.
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. A suitable eluent system would be a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v). The starting amine will have a lower Rf value than the Boc-protected product.
Q5: What are the expected yields for this synthesis?
Quantitative Data Summary
The following table summarizes typical reaction conditions for Boc protection of primary amines, which can be adapted for the synthesis of this compound.
| Parameter | Condition 1 (Standard) | Condition 2 (Catalytic) | Condition 3 (Aqueous) |
| Starting Amine (eq.) | 1.0 | 1.0 | 1.0 |
| Boc₂O (eq.) | 1.1 - 1.2 | 1.1 | 1.1 |
| Base (eq.) | Triethylamine (1.2) | Triethylamine (1.2) | Sodium Bicarbonate (2.0) |
| Catalyst (eq.) | None | DMAP (0.05) | None |
| Solvent | Dichloromethane (DCM) | Tetrahydrofuran (THF) | Dioxane/Water (1:1) |
| Temperature | Room Temperature | Room Temperature | Room Temperature |
| Typical Reaction Time | 2 - 12 hours | 1 - 4 hours | 4 - 16 hours |
| Reported Yield Range | >90% | >95% | >90% |
Experimental Protocols
Protocol 1: Standard Boc Protection
-
Preparation: To a round-bottom flask under an inert atmosphere (nitrogen or argon), add (5-chloropyridin-2-yl)methanamine (1.0 eq.).
-
Dissolution: Dissolve the amine in anhydrous dichloromethane (DCM) to a concentration of approximately 0.5 M.
-
Base Addition: Add triethylamine (1.2 eq.) to the solution and stir for 5 minutes at room temperature.
-
Boc Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) in DCM to the stirred amine solution.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC until the starting amine is consumed (typically 2-12 hours).
-
Work-up:
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Visualizations
References
Technical Support Center: Optimization of Cross-Coupling Reactions for tert-Butyl ((5-chloropyridin-2-yl)methyl)carbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the synthesis of derivatives of tert-butyl ((5-chloropyridin-2-yl)methyl)carbamate via palladium-catalyzed cross-coupling reactions. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction with this compound is showing low to no conversion. What are the primary reasons for this?
A1: Low or no conversion in cross-coupling reactions involving chloropyridines is a common challenge. The primary reason is the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds, making the oxidative addition step to the Pd(0) catalyst the rate-limiting step. Other common causes include inactive catalyst, inappropriate ligand choice, suboptimal base, or inadequate reaction conditions such as temperature and inertness of the atmosphere.
Q2: How can I improve the yield of my Suzuki-Miyaura coupling reaction?
A2: To improve the yield of your Suzuki-Miyaura coupling, consider the following optimizations:
-
Catalyst and Ligand: Employ a high-activity catalyst system. For chloropyridines, sterically hindered and electron-rich phosphine ligands like RuPhos, SPhos, or XPhos are often effective. N-heterocyclic carbene (NHC) ligands can also be beneficial.
-
Base: A stronger base is often required. While K₂CO₃ or Cs₂CO₃ are common, K₃PO₄ is frequently more effective for challenging couplings.
-
Solvent: A combination of an organic solvent like 1,4-dioxane or toluene with water is standard. The aqueous phase is crucial for dissolving the base.
-
Temperature: Higher temperatures (typically 80-110 °C) are often necessary to facilitate the oxidative addition of the C-Cl bond.
-
Degassing: Thoroughly degas your solvent and reaction mixture to prevent oxidation and deactivation of the Pd(0) catalyst.
Q3: What are the key considerations for a successful Buchwald-Hartwig amination with this substrate?
A3: For a successful Buchwald-Hartwig amination, pay close attention to:
-
Ligand Selection: The choice of ligand is critical. Bulky, electron-rich biarylphosphine ligands are generally preferred to accelerate the reductive elimination step and minimize side reactions.
-
Base: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOtBu) is the most commonly used and effective base for these reactions. If your substrate is base-sensitive, weaker bases like K₃PO₄ or Cs₂CO₃ can be trialed, though this may require a more active catalyst system and higher temperatures.
-
Inert Atmosphere: Strict adherence to an inert atmosphere (argon or nitrogen) is crucial, as oxygen can deactivate the palladium catalyst.
-
Solvent Purity: Use anhydrous and deoxygenated solvents such as toluene, 1,4-dioxane, or THF.
Q4: I am observing significant hydrodehalogenation of my starting material. How can I minimize this side reaction?
A4: Hydrodehalogenation (replacement of the chloro group with a hydrogen) is a common side reaction. To minimize it:
-
Ligand Choice: Use bulky, electron-rich ligands that promote rapid reductive elimination of the desired product, thus outcompeting the hydrodehalogenation pathway.
-
Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dry. Trace amounts of water can be a proton source for this side reaction.
-
Base Purity: Use a high-purity, anhydrous base. Some sources of NaOtBu may contain moisture or sodium hydroxide, which can exacerbate the issue.
-
Amine Stoichiometry: In Buchwald-Hartwig reactions, using a slight excess of the amine coupling partner (1.2-1.5 equivalents) can help favor the desired amination.
Q5: Are there any specific recommendations for Sonogashira coupling with this compound?
A5: For Sonogashira couplings with chloropyridines, which are less reactive, consider the following:
-
Catalyst System: A standard Pd catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) in combination with a copper(I) co-catalyst (e.g., CuI) is typically used. For less reactive chlorides, a more active ligand may be necessary.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is commonly used and often serves as the solvent as well.
-
Solvent: If a co-solvent is needed, DMF or THF are common choices.
-
Temperature: Elevated temperatures may be required to drive the reaction to completion.
Troubleshooting Guide
Below is a troubleshooting guide in a question-and-answer format to address specific issues you may encounter during your experiments.
Low or No Product Formation
Issue: After running the reaction and analyzing the mixture, I see mostly unreacted starting material.
| Question | Possible Cause | Suggested Solution |
| Is my palladium catalyst active? | The Pd(0) active species may not have formed or has decomposed. | Use a fresh batch of palladium precatalyst. Consider using a pre-formed, air-stable catalyst. Run a control reaction with a more reactive substrate (e.g., an aryl bromide) to confirm catalyst activity. |
| Is the ligand appropriate for a chloropyridine substrate? | The ligand may not be electron-rich or bulky enough to promote oxidative addition. | Switch to a more electron-rich and sterically hindered ligand such as RuPhos, SPhos, XPhos, or an N-heterocyclic carbene (NHC) ligand. |
| Is the base strong enough? | The base may be too weak to facilitate the transmetalation step effectively. | For Suzuki reactions, switch from carbonates to a stronger base like K₃PO₄. For Buchwald-Hartwig, ensure you are using a strong, non-nucleophilic base like NaOtBu. |
| Is the reaction temperature high enough? | The energy barrier for the oxidative addition of the C-Cl bond has not been overcome. | Increase the reaction temperature in increments of 10-20 °C. Ensure the solvent is suitable for the higher temperature. |
| Was the reaction mixture properly degassed? | Oxygen can poison the palladium catalyst by oxidizing the active Pd(0) species. | Ensure all solvents are thoroughly degassed before use and that the reaction is set up and maintained under a strict inert atmosphere (argon or nitrogen). |
Formation of Side Products
Issue: My reaction is producing significant amounts of unintended products.
| Question | Side Product Observed | Suggested Solution |
| How do I prevent hydrodehalogenation? | The chloro group is replaced by a hydrogen atom. | Use bulky, electron-rich ligands to accelerate reductive elimination. Ensure strictly anhydrous conditions and high-purity reagents. |
| What causes boronic acid homocoupling in Suzuki reactions? | A biaryl product formed from two boronic acid molecules is observed. | This is often caused by the presence of oxygen. Ensure thorough degassing of the reaction mixture. |
| Why am I seeing Glaser coupling of my alkyne in Sonogashira reactions? | A dimer of the terminal alkyne is formed. | This is a copper-mediated side reaction favored by the presence of oxygen. Maintain a strictly inert atmosphere. |
Quantitative Data from Analogous Systems
Due to the limited availability of published data for the specific coupling reactions of this compound, the following tables summarize reaction conditions and yields for analogous chloropyridine systems. This data can serve as a valuable starting point for reaction optimization.
Table 1: Suzuki-Miyaura Coupling of Substituted Chloropyridines with Arylboronic Acids
| Entry | Chloropyridine Substrate | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 95 |
| 2 | 2-Chloro-5-methylpyridine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 88 |
| 3 | 3-Amino-2-chloropyridine | Phenylboronic acid | Pd(PPh₃)₂Cl₂ (5) | - | Na₂CO₃ (1M aq) | 1,4-Dioxane | Reflux | 86 |
| 4 | 2,4-Dichloropyridine | Phenylboronic acid | Pd(OAc)₂ (2) | IPr (4) | K₃PO₄ | Toluene | RT | 75 (C4-coupling) |
Table 2: Buchwald-Hartwig Amination of Substituted Chloropyridines
| Entry | Chloropyridine Substrate | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Chloropyridine | Morpholine | Pd₂(dba)₃ (2) | RuPhos (4) | NaOtBu | Toluene | 100 | 92 |
| 2 | 2,4-Dichloropyridine | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Toluene | 100 | 85 (C2-amination) |
| 3 | 2-Chloropyridine | Benzylamine | Pd(OAc)₂ (2) | DavePhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 78 |
Table 3: Sonogashira Coupling of Halogenated Pyridines with Terminal Alkynes
| Entry | Halopyridine Substrate | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 96 |
| 2 | 2-Chloropyrazine | 1-Hexyne | Pd(PPh₃)₂Cl₂ (5) | CuI (10) | Et₃N | THF | 65 | 85 |
| 3 | 3-Bromo-2-aminopyridine | 1-Octyne | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | DMF | 80 | 90 |
Experimental Protocols
The following are generalized, detailed methodologies for key cross-coupling reactions, adapted for this compound.
Protocol 1: Suzuki-Miyaura Coupling
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 5-10 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/H₂O 4:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction: Place the flask in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination
-
Reagent Preparation: In a glovebox or under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., RuPhos, 4 mol%), and the base (e.g., NaOtBu, 1.2 equiv) to an oven-dried Schlenk flask with a stir bar.
-
Addition of Reactants: Remove the flask from the glovebox. Add this compound (1.0 equiv) and the amine (1.2 equiv).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Follow the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.
Protocol 3: Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and copper(I) iodide (5-10 mol%).
-
Solvent and Base Addition: Add the solvent (e.g., THF or DMF) and the amine base (e.g., Et₃N, 2-3 equiv).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv) dropwise to the stirred mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-100 °C).
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture, filter through a pad of celite to remove the metal catalysts, and wash the pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Visualized Workflows
The following diagrams illustrate a general experimental workflow and a troubleshooting guide for the cross-coupling reactions.
Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.
Caption: Troubleshooting decision tree for optimizing cross-coupling reactions.
Technical Support Center: Boc Deprotection of tert-Butyl ((5-chloropyridin-2-yl)methyl)carbamate
Welcome to the technical support center for the troubleshooting of Boc deprotection of tert-Butyl ((5-chloropyridin-2-yl)methyl)carbamate. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during this specific chemical transformation.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the Boc deprotection of this compound?
A1: The most common and effective methods for removing the Boc protecting group from this compound involve acid-catalyzed hydrolysis.[1] The two most frequently used strong acids for this purpose are Trifluoroacetic acid (TFA) and Hydrochloric acid (HCl) in an organic solvent.[2][3]
Q2: How can I monitor the progress of the deprotection reaction?
A2: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The deprotected product, (5-chloropyridin-2-yl)methanamine, is significantly more polar than the starting material and will therefore have a lower Rf value on a TLC plate.[4]
Q3: What is the expected product of the deprotection reaction?
A3: The reaction will yield (5-chloropyridin-2-yl)methanamine. When using acidic conditions like TFA or HCl, the product is typically isolated as its corresponding salt (e.g., trifluoroacetate or hydrochloride salt).[1][5] If the free amine is required, a subsequent neutralization step is necessary.[1]
Q4: Are there any milder alternatives to strong acids like TFA and HCl for this deprotection?
A4: Yes, for substrates sensitive to strong acids, several milder alternatives can be considered. These include using aqueous phosphoric acid, p-toluenesulfonic acid (pTSA), or Lewis acids like zinc bromide (ZnBr₂) or trimethylsilyl iodide (TMSI).[4] In some specific cases, thermal deprotection in a suitable solvent might also be an option.[4][6]
Troubleshooting Guide
This section addresses specific issues you may encounter during the Boc deprotection of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete or Sluggish Reaction | - Insufficient acid strength or concentration.[4]- Low reaction temperature slowing the rate.[4]- Steric hindrance around the carbamate. | - Increase the concentration of the acid (e.g., use a higher percentage of TFA in DCM).- Allow the reaction to warm to room temperature if performed at 0°C.[4]- Switch to a stronger acid system, such as 4M HCl in dioxane.[4] |
| Formation of Side Products (e.g., tert-butylation) | - The tert-butyl cation generated during the reaction can alkylate electron-rich aromatic rings or other nucleophilic sites.[7] | - Add a scavenger such as anisole or thioanisole to the reaction mixture to trap the tert-butyl cation.[3] |
| Product is Water-Soluble and Difficult to Extract | - The resulting amine salt is often highly polar and soluble in water, especially for pyridinium salts.[8] | - After deprotection with HCl in dioxane, the product often precipitates as the hydrochloride salt and can be isolated by filtration.[1]- Alternatively, after evaporation of the reaction solvent, the resulting salt can be triturated with a non-polar solvent like diethyl ether to yield a solid.[8] |
| Degradation of the Starting Material or Product | - The 5-chloropyridine ring may be sensitive to very harsh acidic conditions. | - Consider using milder deprotection methods such as aqueous phosphoric acid or Lewis acids (e.g., ZnBr₂).[4]- Carefully control the reaction time and temperature. |
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
Reaction Setup: Dissolve this compound in anhydrous DCM (approx. 0.1-0.2 M) in a round-bottom flask and cool the solution to 0°C in an ice bath.
-
Acid Addition: Slowly add TFA to the stirred solution. A common concentration is 25-50% TFA in DCM (v/v).[1]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours.[1] Monitor the reaction progress by TLC or LC-MS until the starting material is consumed. Evolution of CO₂ gas is often observed.[1][5]
-
Work-up: a. Upon completion, remove the excess TFA and DCM under reduced pressure.[1] b. Dissolve the residue in an organic solvent such as ethyl acetate or DCM. c. Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Continue washing until gas evolution ceases.[1] d. Wash the organic layer with brine, then dry it over anhydrous sodium sulfate or magnesium sulfate.[1]
-
Isolation: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the (5-chloropyridin-2-yl)methanamine. Further purification can be performed by column chromatography if necessary.
Protocol 2: Deprotection using 4M Hydrochloric Acid (HCl) in 1,4-Dioxane
Materials:
-
This compound
-
4M HCl in 1,4-Dioxane solution
-
Diethyl ether
-
Round-bottom flask, magnetic stirrer, and filtration apparatus
Procedure:
-
Reaction Setup: Add this compound to a round-bottom flask.
-
Acid Addition: Add the 4M solution of HCl in 1,4-dioxane. The substrate can be either dissolved or suspended in the acidic solution.[1]
-
Reaction Monitoring: Stir the mixture at room temperature for 30 minutes to 12 hours.[1] The product hydrochloride salt often precipitates out of the solution.[1]
-
Isolation: a. Upon completion, collect the precipitated solid by filtration. b. Wash the solid with a cold solvent like diethyl ether to remove non-polar impurities.[1] c. Dry the collected solid under vacuum to obtain the (5-chloropyridin-2-yl)methanamine hydrochloride salt.
-
Neutralization (Optional): If the free base is required, the hydrochloride salt can be dissolved in water and neutralized with a base (e.g., NaOH solution), followed by extraction with an organic solvent.[1]
Visualizations
Caption: Experimental workflow for Boc deprotection.
Caption: Acid-catalyzed Boc deprotection mechanism.
References
- 1. benchchem.com [benchchem.com]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Reactions with tert-Butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the synthesis of tert-butyl N-((1R,2S,5S)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate, a key intermediate in the synthesis of Edoxaban. The primary focus is on identifying and mitigating byproduct formation during the amide coupling reaction between tert-butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate and ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for the synthesis of tert-butyl N-((1R,2S,5S)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate?
A1: The synthesis is an amide coupling reaction between tert-butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate (often as an oxalate salt) and ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate (often as a hydrochloride salt). The reaction is typically carried out in an organic solvent like acetonitrile in the presence of a base, such as triethylamine, to neutralize the acid salt and facilitate the coupling.
Q2: What are the most common impurities or byproducts I might encounter in this reaction?
A2: The most common impurities include unreacted starting materials, the hydrolyzed form of the ethyl ester reactant, and diastereomeric impurities arising from epimerization.
Q3: Is the tert-Butyl (Boc) protecting group stable under the reaction conditions?
A3: The Boc group is generally stable under the specified basic conditions (triethylamine) and moderate heating. However, prolonged exposure to high temperatures or acidic conditions (if the starting material salts are not properly neutralized) could lead to its removal.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | Incomplete reaction. | - Ensure stoichiometric amounts of reactants are used. - Increase reaction time and monitor by HPLC. - Ensure the reaction temperature is maintained as per the protocol (around 50-70°C). |
| Hydrolysis of the ethyl ester starting material. | - Use anhydrous solvents to minimize water content. - Add triethylamine slowly to control the reaction temperature. | |
| Presence of Multiple Spots/Peaks on TLC/HPLC Close to the Product | Epimerization of chiral centers. | - Use a mild base and control the reaction temperature carefully. - Minimize reaction time once the starting materials are consumed. - Chiral HPLC may be required to separate and identify diastereomers.[1][2] |
| Unidentified Byproduct with a Lower Molecular Weight | Partial or complete deprotection of the Boc group. | - Ensure complete neutralization of any acidic starting materials. - Avoid excessive heating or prolonged reaction times. |
| Difficulty in Product Isolation and Purification | High viscosity of the reaction mixture. | - The use of an appropriate amount of solvent as described in the protocols can help reduce viscosity.[3][4] |
| Presence of triethylamine salts. | - Wash the crude product with water or a dilute aqueous acid solution during workup to remove triethylamine and its salts. |
Data Presentation
The following table summarizes the yield and purity of the final product as reported in various synthetic protocols.
| Reactants | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC, %) | Reference |
| tert-butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate and ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate | Acetonitrile | Triethylamine | 50-60 | 7 | 93.0 | 98.96 | [3] |
| tert-butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate oxalate salt and ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride salt | Acetonitrile | Triethylamine | 60-70 | 7 | 91.1 | 98.50 | [3] |
Experimental Protocols
Protocol 1: Amide Coupling from Free Base
-
Combine tert-butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate (1.0 eq) and ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate (1.05 eq) in acetonitrile.
-
Heat the mixture to approximately 50°C.
-
Slowly add triethylamine (0.5 eq) while maintaining the temperature.
-
Increase the temperature to about 60°C and stir for 7 hours.
-
Monitor the reaction progress by HPLC.
-
Upon completion, cool the reaction mixture and add water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain the final product.[4]
Protocol 2: Amide Coupling from Salts
-
Suspend ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride salt (1.0 eq) in acetonitrile.
-
Slowly add triethylamine (1.0 eq) to the suspension.
-
Add tert-butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate oxalate salt (1.0 eq) while maintaining the temperature around 10°C.
-
Heat the mixture to approximately 60°C and slowly add an additional amount of triethylamine (2.0 eq).
-
Increase the temperature to about 70°C and stir for 7 hours.
-
Monitor the reaction by HPLC.
-
After completion, cool the mixture, add water, filter, wash, and dry the product.[3]
Visualizations
Caption: Experimental workflow for the amide coupling reaction.
Caption: Potential byproduct formation pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. goldncloudpublications.com [goldncloudpublications.com]
- 3. WO2019158550A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]
- 4. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]
Technical Support Center: Catalyst Screening for Cross-Coupling with tert-Butyl ((5-chloropyridin-2-yl)methyl)carbamate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-butyl ((5-chloropyridin-2-yl)methyl)carbamate in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is catalyst screening necessary for the cross-coupling of this compound?
A1: Catalyst screening is crucial due to the challenging nature of the substrate. Chloropyridines are generally less reactive than their bromo or iodo counterparts because of the strong Carbon-Chlorine (C-Cl) bond, which makes the oxidative addition step in the catalytic cycle more difficult.[1] Furthermore, the presence of the pyridine nitrogen can lead to catalyst inhibition by coordinating to the palladium center. The tert-butyl carbamate (Boc) protecting group, while generally stable, can also influence the electronic properties of the substrate and potentially participate in side reactions under certain conditions. Therefore, a systematic screening of catalysts, ligands, bases, and solvents is essential to identify optimal conditions for achieving high yield and selectivity.
Q2: Which cross-coupling reactions are most suitable for this substrate?
A2: The most commonly employed and successful cross-coupling reactions for functionalizing chloropyridines are the Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig amination (C-N bond formation) reactions. These reactions have well-developed catalyst systems capable of activating the C-Cl bond. Other reactions like Sonogashira (C-C triple bond formation) and Heck (C-C vinylation) couplings are also feasible but may require more specialized and carefully optimized catalyst systems to overcome the lower reactivity of the chloropyridine.
Q3: How does the Boc protecting group affect the cross-coupling reaction?
A3: The tert-butoxycarbonyl (Boc) group is an electron-withdrawing group that can decrease the electron density of the pyridine ring, which may facilitate the oxidative addition step. However, under strongly acidic or very high-temperature conditions, the Boc group can be cleaved. The primary concern is the potential for side reactions, such as the formation of byproducts resulting from the reactivity of the carbamate moiety. It is also important to consider that the steric bulk of the Boc group could influence the approach of the catalyst to the reactive site.
Troubleshooting Guides
Problem 1: Low to No Product Yield in Suzuki-Miyaura Coupling
Possible Causes & Solutions
-
Inactive Catalyst System: The C-Cl bond of 5-chloropyridines is challenging to activate. Standard catalysts like Pd(PPh₃)₄ may be insufficient.[1]
-
Solution: Employ more active catalyst systems. Buchwald ligands such as SPhos, XPhos, and RuPhos are known to be effective for heteroaryl chlorides due to their steric bulk and electron-rich nature.[1] N-heterocyclic carbene (NHC) ligands are also a powerful alternative.[1] Consider using pre-formed palladium precatalysts (e.g., G3 or G4 palladacycles) for reliable generation of the active Pd(0) species.
-
-
Ineffective Base: The base is crucial for the transmetalation step. Its strength, solubility, and steric properties are important factors.[1]
-
Solution: Screen a variety of bases. Strong, non-nucleophilic inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective.[1] If solubility is an issue, consider a solvent system that partially dissolves the base (e.g., dioxane/water) or use a soluble organic base.[1]
-
-
Inappropriate Solvent System: The solvent must dissolve the reactants and facilitate the catalytic cycle.
-
Protodeboronation: The boronic acid can be unstable and undergo cleavage of the C-B bond.
-
Solution: Use anhydrous solvents and reagents where possible. Consider using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts instead of boronic acids.
-
Problem 2: Low Conversion in Buchwald-Hartwig Amination
Possible Causes & Solutions
-
Difficult Oxidative Addition: The C-Cl bond's strength is often the rate-limiting step in the amination of chloropyridines.[2]
-
Insufficient Reaction Temperature: These reactions often require elevated temperatures to facilitate oxidative addition.[2]
-
Solution: Increase the reaction temperature, typically in the range of 80-110 °C.[2]
-
-
Ineffective Base: A strong, non-nucleophilic base is required.
-
Catalyst Deactivation: The active Pd(0) catalyst is sensitive to oxygen.
-
Solution: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) and use dry, degassed solvents.[2]
-
Problem 3: Formation of Significant Byproducts
Possible Causes & Solutions
-
Hydrodehalogenation: The chloro group is replaced by a hydrogen atom.
-
Solution: This can be caused by trace amounts of water or other proton sources. Ensure all reagents and solvents are scrupulously dried. Using a slight excess of the amine coupling partner (1.2-1.5 equivalents) in Buchwald-Hartwig amination can also favor the desired reaction pathway.[2]
-
-
Homocoupling: Self-coupling of the boronic acid (in Suzuki-Miyaura) or the starting chloropyridine.
-
Solution: This is often promoted by the presence of oxygen. Ensure thorough degassing of the reaction mixture. Using a Pd(0) source or an efficient precatalyst can also minimize this side reaction.[3]
-
-
Side Reactions Involving the Boc Group: Alkylation of nucleophilic sites by the tert-butyl cation formed during unintended Boc deprotection.
-
Solution: Avoid strongly acidic conditions. If acidic byproducts are a concern, consider using a milder base. The use of "scavengers" like triisopropylsilane (TIS) can trap the tert-butyl cation if its formation is unavoidable.[4]
-
Data Presentation: Catalyst Screening Tables
The following tables provide a starting point for catalyst screening for various cross-coupling reactions with this compound. Yields are illustrative and will vary depending on the specific coupling partner and reaction conditions.
Table 1: Suzuki-Miyaura Coupling Catalyst Screening
| Entry | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 100 | High |
| 2 | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ (2) | Dioxane/H₂O (10:1) | 100 | High |
| 3 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | DME/H₂O (4:1) | 90 | Moderate |
| 4 | XPhos Pd G3 (2) | - | K₃PO₄ (2) | t-AmylOH | 100 | High |
| 5 | PdCl₂(dppf) (3) | - | Na₂CO₃ (2) | THF/H₂O (10:1) | 80 | Moderate-Low |
Table 2: Buchwald-Hartwig Amination Catalyst Screening
| Entry | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | RuPhos (4) | NaOtBu (1.2) | Toluene | 100 | High |
| 2 | Pd(OAc)₂ (2) | BrettPhos (4) | K₃PO₄ (2) | Dioxane | 110 | Moderate-High |
| 3 | RuPhos Pd G3 (2) | - | LHMDS (1.2) | THF | 80 | High |
| 4 | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (2) | Toluene | 110 | Moderate |
| 5 | PdCl₂(Amphos)₂ (3) | - | K₂CO₃ (2) | Dioxane | 100 | Moderate-Low |
Table 3: Sonogashira Coupling Catalyst Screening
| Entry | Pd Source (mol%) | Cu Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | PdCl₂(PPh₃)₂ (2) | CuI (4) | - | Et₃N (3) | THF | 60 | Moderate |
| 2 | Pd(OAc)₂ (2) | - | XPhos (4) | Cs₂CO₃ (2) | Dioxane | 100 | Moderate-High |
| 3 | PdCl₂(dppf) (3) | CuI (5) | - | i-Pr₂NH (3) | DMF | 80 | Moderate |
| 4 | Pd(PPh₃)₄ (5) | CuI (10) | - | Et₃N (3) | Toluene | 90 | Low |
Experimental Protocols
High-Throughput Catalyst Screening Protocol for Suzuki-Miyaura Coupling
This protocol is designed for a 24-well plate format to efficiently screen different catalysts, ligands, and bases.
1. Preparation of Stock Solutions:
- Aryl Halide Stock Solution: Prepare a 0.2 M solution of this compound in the desired solvent (e.g., dioxane).
- Boronic Acid Stock Solution: Prepare a 0.3 M solution of the desired boronic acid in the same solvent.
- Base Solutions: Prepare 1 M aqueous solutions of the bases to be screened (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃).
2. Arraying of Catalysts and Ligands:
- In an inert atmosphere (glovebox), add the solid palladium catalysts and ligands to the respective wells of a 24-well plate. A typical loading is 2-5 mol% of the catalyst and a 1:2 Pd:ligand ratio if not using a precatalyst.
3. Reagent Addition:
- Add the appropriate solvent to each well.
- Add the aryl halide stock solution to each well.
- Add the boronic acid stock solution to each well.
- Add the aqueous base solution to each well.
4. Reaction Execution:
- Seal the 24-well plate with a cap mat.
- Place the plate on a heating block with stirring capabilities.
- Heat the reaction to the desired temperature (e.g., 100 °C) for a set time (e.g., 12-24 hours).
5. Work-up and Analysis:
- After cooling to room temperature, quench the reactions by adding water.
- Extract each well with an organic solvent (e.g., ethyl acetate).
- Analyze the organic extracts by LC-MS or GC-MS to determine the conversion and yield of the desired product.
Visualizations
References
Managing impurities in large-scale tert-Butyl ((5-chloropyridin-2-yl)methyl)carbamate production
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the large-scale production of tert-Butyl ((5-chloropyridin-2-yl)methyl)carbamate. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.
| Problem ID | Issue | Potential Causes | Suggested Actions |
| IMP-01 | Presence of Unreacted (5-chloropyridin-2-yl)methanamine | - Insufficient di-tert-butyl dicarbonate (Boc₂O).- Inadequate reaction time or temperature.- Poor mixing in the reactor. | - Increase the molar equivalent of Boc₂O slightly (e.g., from 1.1 to 1.2 eq).- Extend the reaction time and ensure the temperature is maintained at the optimal level.- Improve agitation to ensure homogeneous reaction mixture. |
| IMP-02 | Formation of Di-Boc Protected Byproduct | - Excessive Boc₂O.- Use of a strong base or catalyst (e.g., DMAP) that can deprotonate the carbamate nitrogen. | - Reduce the molar equivalent of Boc₂O.- Avoid the use of DMAP or other strong acylation catalysts if this impurity is consistently observed.- Use a milder base such as triethylamine (TEA) or sodium bicarbonate. |
| IMP-03 | Presence of tert-Butanol | - Incomplete removal after reaction quench and work-up. Boc₂O decomposition product. | - Ensure efficient extraction and washing steps.- Use a high-vacuum drying process to remove residual volatile solvents. |
| YLD-01 | Low Product Yield | - Incomplete reaction (see IMP-01).- Product loss during work-up and isolation.- Degradation of the starting material or product. | - Monitor reaction completion by TLC or HPLC.- Optimize extraction and crystallization solvents to minimize solubility losses.- Ensure the reaction is performed under an inert atmosphere if starting materials are sensitive to oxidation. |
| PUR-01 | Product Fails to Crystallize or Oils Out | - Presence of significant impurities.- Incorrect solvent system for crystallization.- Supersaturation issues. | - Analyze the crude product for impurity levels (see HPLC protocol).- Perform solvent screening to find an optimal crystallization solvent/anti-solvent system.- Try seeding the solution with a small crystal of pure product. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common and straightforward method is the N-acylation of (5-chloropyridin-2-yl)methanamine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a mild base, such as triethylamine (TEA) or sodium bicarbonate. The reaction is typically carried out in a suitable organic solvent like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.
Q2: What are the critical process parameters to control during the reaction?
A2: The key parameters to monitor and control are:
-
Temperature: The reaction is typically run at room temperature. Exothermic reactions can occur, so initial cooling may be necessary.
-
Stoichiometry: A slight excess of Boc₂O (1.1-1.2 equivalents) is generally used to ensure complete conversion of the starting amine.
-
Reaction Time: The reaction progress should be monitored by an appropriate analytical technique like TLC or HPLC to determine the point of completion.
Q3: How can I effectively remove unreacted di-tert-butyl dicarbonate and its byproducts?
A3: Unreacted Boc₂O and its main byproduct, tert-butanol, can be removed through a combination of aqueous work-up and crystallization. Washing the organic layer with a weak acid solution can help to remove any remaining amine starting material. The desired product is then typically isolated by crystallization, which should leave the more soluble byproducts in the mother liquor.
Q4: What is a suitable method for monitoring the reaction progress and final product purity?
A4: High-Performance Liquid Chromatography (HPLC) is the recommended method for both in-process control and final purity assessment. A reversed-phase C18 column with a gradient elution of acetonitrile and water (often with a modifier like 0.1% trifluoroacetic acid or formic acid) provides good separation of the product from starting materials and common impurities.
Experimental Protocols
Protocol 1: Synthesis of this compound
-
To a stirred solution of (5-chloropyridin-2-yl)methanamine (1.0 eq) in dichloromethane (DCM, 10 volumes), add triethylamine (1.5 eq).
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM (2 volumes) to the reaction mixture, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until reaction completion is confirmed by TLC/HPLC.
-
Quench the reaction by adding water (5 volumes).
-
Separate the organic layer, wash with saturated sodium bicarbonate solution (2 x 5 volumes) and then with brine (1 x 5 volumes).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Protocol 2: HPLC Method for Purity Analysis
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
Time (min) % B 0 10 20 90 25 90 25.1 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 230 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of acetonitrile/water (1:1).
Visualizations
Caption: General experimental workflow for the synthesis.
Caption: Potential pathway for di-Boc impurity formation.
Technical Support Center: Purification of tert-Butyl ((5-chloropyridin-2-yl)methyl)carbamate
Welcome to the technical support center for the purification of tert-Butyl ((5-chloropyridin-2-yl)methyl)carbamate. This guide provides detailed troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in obtaining this compound with high purity.
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for purifying solid this compound?
A1: Recrystallization is a highly effective and commonly used method for purifying solid organic compounds like this compound.[1][2] This technique involves dissolving the impure solid in a suitable hot solvent and allowing it to cool, which promotes the formation of pure crystals while impurities remain dissolved in the solvent.[1] For cases where recrystallization is challenging, column chromatography is a reliable alternative.[1]
Q2: How do I select an appropriate solvent for the recrystallization of this compound?
A2: The ideal solvent is one in which the compound is highly soluble at elevated temperatures but poorly soluble at room or lower temperatures.[1][3] A general rule of thumb is that solvents with functional groups similar to the compound being purified are often good solubilizers. Given the carbamate and pyridine moieties, solvents like alcohols, esters, and ketones could be good starting points. It is recommended to perform small-scale solubility tests with a variety of solvents to determine the best option.
Q3: My compound appears to be degrading during purification. What could be the cause?
A3: Carbamates can be susceptible to hydrolysis, particularly under basic pH conditions.[1] Elevated temperatures can also accelerate degradation.[1] If you suspect degradation, it is advisable to maintain a neutral or slightly acidic pH during any aqueous washes and to use the lowest effective temperature for dissolution during recrystallization.[1]
Q4: Are there alternative purification methods if recrystallization fails?
A4: Yes, several alternative methods can be employed. Column chromatography , such as flash chromatography, is effective for separating the target compound from impurities based on differential adsorption.[1] Acid-base extraction can be useful for removing acidic or basic impurities by adjusting the pH of an aqueous solution to alter the solubility of the components.[1]
Troubleshooting Guides
This section addresses specific issues that may arise during the recrystallization of this compound.
Issue 1: The compound does not crystallize upon cooling.
If your compound fails to crystallize from the solution, it may be due to supersaturation or the use of excess solvent.
Troubleshooting Steps:
-
Induce Crystallization:
-
Try scratching the inside of the flask with a glass rod at the surface of the solution.[4]
-
Add a "seed" crystal of the pure compound to the solution to initiate crystal growth.[4]
-
Dip a glass rod into the solution, remove it, and allow the solvent to evaporate, then reintroduce the rod with the solid residue into the solution.[4]
-
-
Reduce Solvent Volume: If induction methods fail, it is likely that too much solvent was used.[3][4] Gently heat the solution to boil off a portion of the solvent and then allow it to cool again.[4]
-
Solvent Re-evaluation: If the issue persists, the chosen solvent may not be optimal. It may be necessary to remove the solvent entirely by rotary evaporation and attempt recrystallization with a different solvent system.[4]
Caption: Troubleshooting workflow for crystallization failure.
Issue 2: The compound "oils out" instead of forming crystals.
"Oiling out" occurs when the solid melts in the hot solvent and comes out of solution as a liquid rather than a solid upon cooling.
Troubleshooting Steps:
-
Increase Solvent Volume: The solid may be coming out of solution too quickly at a temperature above its melting point. Reheat the solution and add more of the "soluble solvent" to keep the compound dissolved longer as it cools.[4]
-
Lower the Cooling Rate: Allow the solution to cool more slowly. This can be achieved by insulating the flask or placing it in a warm bath that is allowed to cool to room temperature gradually. A slower cooling rate encourages the formation of an ordered crystal lattice.[2]
-
Charcoal Treatment: The presence of significant impurities can lower the melting point of the mixture. If the solution is colored, adding activated charcoal to the hot solution (before filtering) can help remove these impurities.[4]
Caption: Steps to address the issue of a compound "oiling out".
Issue 3: Low recovery of the purified compound.
A poor yield can result from several factors during the recrystallization process.
Troubleshooting Steps:
-
Minimize Solvent Usage: Ensure you are using the minimum amount of hot solvent necessary to dissolve the crude product. Excess solvent will retain more of your compound in the mother liquor upon cooling.[3][4]
-
Ensure Complete Precipitation: Cool the solution in an ice-water bath after it has reached room temperature to maximize crystal formation.[2]
-
Washing Technique: When washing the filtered crystals, use a minimal amount of ice-cold solvent to avoid redissolving the product.[3]
-
Avoid Premature Crystallization: If a hot filtration step was used to remove insoluble impurities, ensure the solution, funnel, and receiving flask are kept hot to prevent the product from crystallizing prematurely on the filter paper.[4]
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude compound. Add a potential solvent dropwise. A good solvent will dissolve the compound when heated but show low solubility at room temperature. Test a range of solvents to find the optimal one.
Solvent Class Examples General Applicability Alcohols Ethanol, Isopropanol Often effective for polar compounds. Esters Ethyl Acetate Good for moderately polar compounds. Ketones Acetone Can be a good solubilizer.[5] Hydrocarbons Hexane, Toluene Useful as an anti-solvent in mixed systems.[5][6] Ethers Diethyl Ether, THF Can be used in mixed solvent systems.[5] -
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture with stirring. Add just enough hot solvent to completely dissolve the solid.[1]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): To remove insoluble impurities or charcoal, perform a hot gravity filtration using a pre-heated funnel and filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature.[2] Once at room temperature, you may place the flask in an ice-water bath to maximize crystal formation.[2]
-
Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.[3]
-
Drying: Dry the purified crystals in a vacuum oven or air-dry them until the solvent has completely evaporated.
Protocol 2: Acid-Base Extraction for Impurity Removal
This protocol is useful for removing basic impurities, such as unreacted pyridine-containing starting materials.
-
Dissolution: Dissolve the crude product in an organic solvent like ethyl acetate.
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash it with a dilute aqueous acid solution, such as 1 M HCl.[1] This will protonate basic impurities, making them soluble in the aqueous layer.
-
Separation: Allow the layers to separate and drain the lower aqueous layer.
-
Neutral Wash: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine (saturated NaCl solution) to remove residual water.[1]
-
Drying and Concentration: Drain the organic layer into a flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure to yield the purified product.[1] This product can then be further purified by recrystallization if needed.
References
Analytical methods for detecting impurities in tert-Butyl ((5-chloropyridin-2-yl)methyl)carbamate
This technical support center provides guidance for researchers, scientists, and drug development professionals on the analytical methods for detecting impurities in tert-Butyl ((5-chloropyridin-2-yl)methyl)carbamate.
Frequently Asked Questions (FAQs)
Q1: What are the potential impurities in this compound?
A1: Based on the likely synthetic pathways and potential degradation, impurities can be categorized as process-related impurities and degradation products.
-
Process-Related Impurities: These arise from the manufacturing process and include starting materials, intermediates, by-products, and reagents.
-
Starting Materials:
-
(5-chloropyridin-2-yl)methanamine
-
Di-tert-butyl dicarbonate (Boc anhydride) or tert-butoxycarbonyl chloride (Boc-Cl)
-
-
By-products:
-
Di-tert-Butyl ((5-chloropyridin-2-yl)methyl)carbamate (from over-reaction)
-
Compounds formed from side reactions of the pyridine ring.
-
-
-
Degradation Products: These are formed due to storage conditions or exposure to stress factors like acid, base, heat, light, or oxidation.
-
(5-chloropyridin-2-yl)methanol: From hydrolysis of the carbamate.
-
tert-Butanol: From the breakdown of the Boc protecting group.
-
Decarboxylated product: Loss of the entire tert-butoxycarbonyl group to yield (5-chloropyridin-2-yl)methanamine.
-
Q2: Which analytical techniques are most suitable for impurity profiling of this compound?
A2: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for analyzing non-volatile impurities in this compound. Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify volatile impurities.
Q3: How can I develop a stability-indicating HPLC method?
A3: A stability-indicating method is developed through forced degradation studies. The drug substance is subjected to stress conditions (acid, base, oxidation, heat, and light) to generate degradation products. The analytical method must then demonstrate the ability to separate these degradation products from the main compound and from each other.
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Ghost Peaks | Impurities in the mobile phase or from previous injections. | Use high-purity solvents and freshly prepared mobile phase. Flush the column and injector with a strong solvent. |
| Peak Tailing | Active sites on the column, secondary interactions, or column overload. | Use a high-purity silica column. Adjust mobile phase pH. Reduce sample concentration. |
| Peak Fronting | Sample solvent stronger than the mobile phase or column overload. | Dilute the sample in the mobile phase. Reduce injection volume or sample concentration. |
| Baseline Noise or Drift | Contaminated mobile phase, detector issues, or leaks. | Degas the mobile phase. Clean the detector flow cell. Check for leaks in the system.[1] |
| Variable Retention Times | Inconsistent mobile phase composition, temperature fluctuations, or column degradation. | Ensure proper mobile phase mixing. Use a column oven for temperature control. Replace the column if necessary. |
Experimental Protocols
Protocol 1: HPLC Method for Impurity Profiling
This protocol outlines a general reversed-phase HPLC method suitable for the analysis of this compound and its potential impurities.
1. Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
2. Chromatographic Conditions:
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program:
Time (min) %A %B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of 1 mg/mL.
Protocol 2: Forced Degradation Study
1. Acid Degradation:
-
Dissolve the sample in 0.1 N HCl to a concentration of 1 mg/mL.
-
Heat at 60 °C for 24 hours.
-
Neutralize with 0.1 N NaOH before HPLC analysis.
2. Base Degradation:
-
Dissolve the sample in 0.1 N NaOH to a concentration of 1 mg/mL.
-
Keep at room temperature for 24 hours.
-
Neutralize with 0.1 N HCl before HPLC analysis.
3. Oxidative Degradation:
-
Dissolve the sample in a solution of 3% hydrogen peroxide to a concentration of 1 mg/mL.
-
Keep at room temperature for 24 hours.
-
Analyze by HPLC.
4. Thermal Degradation:
-
Keep the solid sample in an oven at 105 °C for 48 hours.
-
Dissolve the stressed sample for HPLC analysis.
5. Photolytic Degradation:
-
Expose the solid sample to UV light (254 nm) and visible light for 7 days.
-
Dissolve the stressed sample for HPLC analysis.
Visualizations
Caption: HPLC analysis workflow for impurity detection.
Caption: Troubleshooting logic for common HPLC issues.
References
Validation & Comparative
Navigating the Analytical Landscape: A Comparative Guide to HPLC-MS Analysis of tert-Butyl ((5-chloropyridin-2-yl)methyl)carbamate and its Derivatives
For researchers, scientists, and drug development professionals, the robust and reliable analysis of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a comparative overview of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) methods applicable to the analysis of tert-Butyl ((5-chloropyridin-2-yl)methyl)carbamate, a key building block in the synthesis of various pharmaceutical compounds, and its derivatives. The following sections detail experimental protocols, present comparative data, and visualize a typical analytical workflow to aid in method selection and development.
The accurate quantification and characterization of this compound and its related substances are critical for ensuring the quality, safety, and efficacy of final drug products. HPLC coupled with MS detection offers the high sensitivity and selectivity required for these complex analytical challenges. This guide explores various approaches to HPLC-MS analysis, drawing on established methods for analogous tert-butyl carbamate and substituted pyridine compounds.
Comparative Analysis of HPLC-MS Methodologies
The choice of an appropriate HPLC-MS method depends on the specific analytical goal, whether it be purity determination, impurity profiling, or pharmacokinetic studies. Below is a comparison of potential HPLC-MS approaches, with performance data extrapolated from the analysis of similar compounds.
Table 1: Comparison of HPLC-MS Method Performance for the Analysis of Pyridine and Carbamate Derivatives
| Parameter | Method 1: Reversed-Phase HPLC-MS | Method 2: Mixed-Mode HPLC-MS |
| Principle | Separation based on hydrophobicity. | Separation based on a combination of reversed-phase and ion-exchange interactions. |
| Typical Column | C18 (e.g., 4.6 mm x 250 mm, 5 µm)[1] | Mixed-Mode (e.g., Primesep 200, 2.1 x 150 mm, 5 µm)[2] |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile |
| Gradient Example | 5-95% B over 20 min[1] | Gradient elution tailored to analyte polarity[2] |
| Flow Rate | 0.8 - 1.2 mL/min[1] | 0.3 - 0.6 mL/min[2][3] |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[2][4] | Positive Electrospray Ionization (ESI+)[2] |
| Expected Retention | Good retention for the parent compound, may vary for more polar derivatives. | Enhanced retention and separation of polar and basic derivatives.[2] |
| Potential Advantages | Widely applicable, robust, and readily available columns and methods. | Improved peak shape and retention for a wider range of analyte polarities.[3] |
| Potential Challenges | Poor retention of very polar derivatives or impurities. | Method development can be more complex. |
Detailed Experimental Protocols
The following are representative experimental protocols that can be adapted and optimized for the specific analysis of this compound and its derivatives.
Method 1: Reversed-Phase HPLC-MS
This method is a standard approach for the analysis of moderately polar organic molecules.
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a single quadrupole or triple quadrupole instrument).
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the sample.
-
Dissolve in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Vortex to ensure complete dissolution.
-
Filter the solution through a 0.22 µm syringe filter prior to injection.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.[5]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[5]
-
Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30 °C.[1]
-
Injection Volume: 5 µL.[2]
-
-
MS Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.[2]
-
Capillary Voltage: 3.2 kV.[2]
-
Drying Gas Temperature: 250 °C.[2]
-
Drying Gas Flow: 11.0 L/min.[2]
-
Nebulizer Pressure: 35 psi.[2]
-
Scan Mode: Full scan from m/z 100-500 for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis.
-
Method 2: Mixed-Mode HPLC-MS
This approach is beneficial for analyzing compounds with a wider range of polarities, including basic pyridine moieties.[2]
-
Instrumentation: An HPLC system coupled to a mass spectrometer.
-
Sample Preparation: Same as Method 1.
-
HPLC Conditions:
-
Column: Mixed-mode column with reversed-phase and cation-exchange characteristics (e.g., SIELC Primesep 200, 2.1 x 150 mm, 5 µm).[2]
-
Mobile Phase A: Water with 50 mM ammonium formate, pH 3.[3]
-
Mobile Phase B: Acetonitrile with 50 mM ammonium formate, pH 3.[3]
-
Gradient: A shallow gradient starting from 30% B, holding for 5 minutes, then increasing to 70% B over 10 minutes.
-
Flow Rate: 0.6 mL/min.[3]
-
Column Temperature: 30 °C.[2]
-
Injection Volume: 3 µL.[3]
-
-
MS Conditions: Same as Method 1.
Visualizing the Analytical Workflow
A clear understanding of the experimental workflow is essential for successful implementation. The following diagram illustrates the key stages of HPLC-MS analysis.
Caption: General workflow for the HPLC-MS analysis of pharmaceutical compounds.
Conclusion
The HPLC-MS analysis of this compound and its derivatives can be effectively achieved using either standard reversed-phase or more advanced mixed-mode chromatography. The choice of method will be dictated by the specific analytical requirements, such as the polarity range of the analytes and the need for enhanced retention and separation. The protocols and comparative data presented in this guide serve as a valuable starting point for method development and optimization, ultimately ensuring the generation of high-quality, reliable analytical data in the drug development process.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. helixchrom.com [helixchrom.com]
- 4. Analysis of Steroidal Estrogens as Pyridine-3-sulfonyl Derivatives by Liquid Chromatography Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tert-Butyl carbamate | SIELC Technologies [sielc.com]
Comparative Reactivity of 5-Chloropyridin-2-yl vs. Other Halopyridine Building Blocks: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision in the synthesis of novel chemical entities. Halopyridines are a versatile class of intermediates, widely employed in cross-coupling reactions to construct complex molecular architectures. This guide provides an objective comparison of the reactivity of 5-chloropyridin-2-yl with other halopyridine isomers in three of the most powerful and ubiquitous palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. The information presented herein is supported by experimental data to facilitate the strategic selection of starting materials and the optimization of reaction conditions.
General Principles of Halopyridine Reactivity
The reactivity of a halopyridine in a palladium-catalyzed cross-coupling reaction is primarily governed by two key factors: the nature of the halogen and its position on the pyridine ring.
Influence of the Halogen: The carbon-halogen (C-X) bond strength is a crucial determinant of reactivity, as the oxidative addition of the C-X bond to the palladium(0) catalyst is often the rate-determining step. The general order of reactivity for halogens is I > Br > Cl > F. This trend is inversely correlated with the C-X bond dissociation energy, making the oxidative addition more facile for heavier halogens. Consequently, iodopyridines are the most reactive substrates, often requiring milder conditions, while chloropyridines are less reactive and may necessitate more specialized and robust catalytic systems to achieve high yields.
Influence of the Halogen's Position: The position of the halogen on the electron-deficient pyridine ring also significantly impacts reactivity. The electron-withdrawing nature of the pyridine nitrogen activates the ring towards nucleophilic attack and oxidative addition, particularly at the 2- and 4-positions.[1] The general order of reactivity for the different positions in many cross-coupling reactions is C4(6) > C2 > C5.[2] The C2 and C4 positions are the most electron-deficient and, therefore, the most susceptible to oxidative addition. The C5 position is generally the least reactive.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forms a carbon-carbon bond between an organoboron reagent and an organic halide, is a cornerstone of modern organic synthesis.[3] The reactivity of halopyridines in this reaction is highly dependent on the factors discussed above. While bromopyridines are generally more reactive than their chloro-analogues, recent advances in ligand design have enabled the efficient coupling of chloropyridines.[4][5]
// Nodes pd0 [label="Pd(0)L_n", fontcolor="#202124"]; oxidative_addition [label="Oxidative\nAddition", shape=none, fontcolor="#202124"]; pd_complex [label="R-Pd(II)L_n-X", fontcolor="#202124"]; transmetalation [label="Transmetalation", shape=none, fontcolor="#202124"]; boronate_complex [label="[R'-B(OR)_2(Base)]^-", fontcolor="#202124"]; pd_r_r_prime [label="R-Pd(II)L_n-R'", fontcolor="#202124"]; reductive_elimination [label="Reductive\nElimination", shape=none, fontcolor="#202124"]; product [label="R-R'", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; halopyridine [label="R-X\n(Halopyridine)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; organoboron [label="R'-B(OR)_2\n+ Base", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges pd0 -> pd_complex [label=" R-X", color="#EA4335"]; pd_complex -> pd_r_r_prime [label=" [R'-B(OR)_2(Base)]^-", color="#34A853"]; pd_r_r_prime -> pd0 [label=" ", color="#4285F4"]; pd_r_r_prime -> product [label=" ", style=dashed, color="#4285F4"];
// Invisible nodes for positioning {rank=same; pd0; reductive_elimination; product} {rank=same; oxidative_addition; transmetalation} {rank=same; pd_complex; pd_r_r_prime} {rank=same; halopyridine; organoboron}
halopyridine -> pd_complex [style=invis]; organoboron -> boronate_complex [style=invis]; boronate_complex -> pd_complex [style=invis]; } .dot
Comparative Reactivity Data for Suzuki-Miyaura Coupling
| Halopyridine Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) / Time (h) | Yield (%) |
| 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 / 18 | 95 |
| 2-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 / 12 | 92 |
| 3-Chloropyridine | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 / 24 | 78 |
| 4-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ / XPhos | K₃PO₄ | Toluene/H₂O | 110 / 16 | 90 |
| 2,5-Dichloropyridine | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 / 18 | 85 (at C2) |
| 5-Bromo-2-chloropyridine | Phenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | DME | 85 / 12 | 88 (at C5) |
Experimental Protocol: Suzuki-Miyaura Coupling of 5-Chloropyridin-2-yl Derivative
This protocol describes a general procedure for the Suzuki-Miyaura coupling of a 5-chloropyridin-2-yl substrate with an arylboronic acid.
-
Materials: 5-chloro-2-iodopyridine (1.0 equiv), arylboronic acid (1.2 equiv), Pd(PPh₃)₄ (0.05 equiv), K₂CO₃ (2.0 equiv), 1,4-dioxane, and water.
-
Procedure:
-
To an oven-dried Schlenk flask, add 5-chloro-2-iodopyridine, the arylboronic acid, and K₂CO₃.
-
The flask is evacuated and backfilled with argon three times.
-
Degassed 1,4-dioxane and water (4:1 v/v) are added via syringe.
-
The palladium catalyst is added under a positive flow of argon.
-
The reaction mixture is heated to 85°C and stirred for 12 hours.
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature and diluted with ethyl acetate.
-
The organic layer is washed with water and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
-
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a highly versatile method for the formation of carbon-nitrogen bonds.[6] Similar to the Suzuki coupling, the reactivity of halopyridines is dependent on the halogen and its position. Chloropyridines are generally less reactive than bromopyridines and often require more active catalysts and higher temperatures.[1][7] The choice of ligand is critical for successful amination of chloropyridines, with bulky, electron-rich phosphine ligands such as Xantphos and SPhos often providing excellent results.[1][8]
// Nodes pd0 [label="Pd(0)L_n", fontcolor="#202124"]; oxidative_addition [label="Oxidative\nAddition", shape=none, fontcolor="#202124"]; pd_complex [label="Ar-Pd(II)L_n-X", fontcolor="#202124"]; amine_coordination [label="Amine\nCoordination", shape=none, fontcolor="#202124"]; amine [label="R₂NH", fontcolor="#202124"]; pd_amine_complex [label="[Ar-Pd(II)L_n(HNR₂)]-X", fontcolor="#202124"]; deprotonation [label="Deprotonation\n(Base)", shape=none, fontcolor="#202124"]; pd_amido_complex [label="Ar-Pd(II)L_n-NR₂", fontcolor="#202124"]; reductive_elimination [label="Reductive\nElimination", shape=none, fontcolor="#202124"]; product [label="Ar-NR₂", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; halopyridine [label="Ar-X\n(Halopyridine)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges pd0 -> pd_complex [label=" Ar-X", color="#EA4335"]; pd_complex -> pd_amine_complex [label=" R₂NH", color="#34A853"]; pd_amine_complex -> pd_amido_complex [label=" -HX", color="#FBBC05"]; pd_amido_complex -> pd0 [label=" ", color="#4285F4"]; pd_amido_complex -> product [label=" ", style=dashed, color="#4285F4"];
// Invisible nodes for positioning {rank=same; pd0; reductive_elimination; product} {rank=same; oxidative_addition; amine_coordination; deprotonation} {rank=same; pd_complex; pd_amine_complex; pd_amido_complex} {rank=same; halopyridine; amine}
halopyridine -> pd_complex [style=invis]; amine -> pd_amine_complex [style=invis]; } .dot
Comparative Reactivity Data for Buchwald-Hartwig Amination
| Halopyridine Substrate | Amine | Catalyst System | Base | Solvent | Temp (°C) / Time (h) | Yield (%) |
| 2-Chloropyridine | Morpholine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 100 / 16 | 91 |
| 2-Bromopyridine | Morpholine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 80 / 8 | 95 |
| 3-Bromopyridine-D4 | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 110 / 18 | 85 |
| 2,4-Dichloropyridine | Aniline | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 100 / 24 | 92 (at C2) |
| 5-Bromo-2-chloropyridine | Pyrrolidine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 100 / 20 | 96 (at C5) |
Experimental Protocol: Buchwald-Hartwig Amination of 5-Chloropyridin-2-yl Derivative
This protocol provides a general procedure for the Buchwald-Hartwig amination of a 5-chloropyridin-2-yl substrate.
-
Materials: 2-bromo-5-chloropyridine (1.0 equiv), primary or secondary amine (1.2 equiv), Pd₂(dba)₃ (0.02 equiv), Xantphos (0.04 equiv), NaOtBu (1.4 equiv), and anhydrous toluene.
-
Procedure:
-
An oven-dried Schlenk tube is charged with Pd₂(dba)₃, Xantphos, and NaOtBu under an argon atmosphere.
-
2-bromo-5-chloropyridine and anhydrous toluene are added.
-
The amine is added via syringe, and the tube is sealed.
-
The reaction mixture is heated to 100°C with vigorous stirring for 16-24 hours.
-
Reaction progress is monitored by GC-MS or LC-MS.
-
After cooling to room temperature, the reaction is quenched with saturated aqueous NH₄Cl.
-
The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated.
-
The crude product is purified by flash column chromatography.
-
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a halide and a terminal alkyne, providing a powerful method for the synthesis of alkynylpyridines.[9][10] The reactivity trend of halopyridines (I > Br > Cl) is also observed in this reaction.[9] Copper(I) is often used as a co-catalyst to facilitate the reaction.[9]
Comparative Reactivity Data for Sonogashira Coupling
| Halopyridine Substrate | Alkyne | Catalyst System | Base | Solvent | Temp (°C) / Time (h) | Yield (%) |
| 2-Iodopyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 65 / 6 | 95 |
| 2-Bromopyridine | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | DMF | 80 / 12 | 88 |
| 2-Chloropyridine | Phenylacetylene | Pd(OAc)₂ / XPhos / CuI | Cs₂CO₃ | Dioxane | 100 / 24 | 75 |
| 3-Iodopyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 65 / 8 | 92 |
| 4-Chlorotoluene | Phenylacetylene | [{Pd(µ-OH)Cl(IPr)}₂] | H₂O | EtOH | 100 / 12 | High TON |
Experimental Protocol: Sonogashira Coupling of 5-Chloropyridin-2-yl Derivative
The following is a general procedure for the Sonogashira coupling of a 5-chloropyridin-2-yl substrate.
-
Materials: 2-bromo-5-chloropyridine (1.0 equiv), terminal alkyne (1.2 equiv), Pd(PPh₃)₂Cl₂ (0.03 equiv), CuI (0.06 equiv), Et₃N, and THF.
-
Procedure:
-
To a Schlenk flask are added 2-bromo-5-chloropyridine, Pd(PPh₃)₂Cl₂, and CuI.
-
The flask is evacuated and backfilled with argon.
-
Anhydrous THF and Et₃N are added, followed by the terminal alkyne.
-
The mixture is stirred at room temperature or heated to 50-70°C until the starting material is consumed (monitored by TLC).
-
The reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated.
-
The residue is taken up in ethyl acetate and washed with water and brine.
-
The organic layer is dried over Na₂SO₄, filtered, and concentrated.
-
The crude product is purified by flash column chromatography.
-
Conclusion
The reactivity of halopyridine building blocks in cross-coupling reactions is a nuanced interplay of electronic and steric factors. For the 5-chloropyridin-2-yl scaffold, the chlorine at the 5-position is generally less reactive than halogens at the 2- or 4-positions. However, the presence of a more reactive leaving group, such as iodine or bromine, at the 2-position would allow for selective functionalization at that site. When the chlorine at the 5-position is the only leaving group, more forcing conditions and specialized catalyst systems are typically required to achieve high yields in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This guide provides a framework for understanding these reactivity trends and offers detailed protocols to assist researchers in the successful application of these versatile building blocks in their synthetic endeavors.
// Nodes start [label="Start: Select Halopyridine\nand Coupling Partner", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; setup [label="Reaction Setup:\n- Dry Glassware\n- Inert Atmosphere (Ar/N₂)\n- Add Reagents (Halopyridine, Coupling Partner, Base)"]; catalyst_addition [label="Catalyst System Addition:\n- Pd Precatalyst\n- Ligand\n- Solvent"]; reaction [label="Reaction:\n- Heat to Desired Temperature\n- Stir for Specified Time"]; monitoring [label="Monitoring:\n- TLC\n- GC-MS\n- LC-MS"]; workup [label="Work-up:\n- Quench Reaction\n- Extraction\n- Washing & Drying"]; purification [label="Purification:\n- Column Chromatography\n- Recrystallization"]; characterization [label="Characterization:\n- NMR\n- MS\n- etc."]; end [label="End: Pure Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> setup; setup -> catalyst_addition; catalyst_addition -> reaction; reaction -> monitoring; monitoring -> reaction [label=" Incomplete", style=dashed]; monitoring -> workup [label=" Complete"]; workup -> purification; purification -> characterization; characterization -> end; } .dot
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Recent advances in Sonogashira reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to NMR Techniques for the Structural Elucidaion of tert-Butyl ((5-chloropyridin-2-yl)methyl)carbamate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. This guide provides a comparative overview of essential one-dimensional (1D) and two-dimensional (2D) NMR techniques for characterizing tert-Butyl ((5-chloropyridin-2-yl)methyl)carbamate and its derivatives. The information presented herein is synthesized from spectral data of analogous compounds and established NMR methodologies.
Disclaimer
Due to the absence of publicly available NMR data for the exact molecule this compound, the quantitative data presented in this guide is based on close structural analogs, primarily tert-butyl (pyridin-2-ylmethyl)carbamate and related substituted pyridines. These values serve as estimations and may vary depending on the specific substitution patterns of the derivatives.
1D NMR Techniques: The Foundation of Structural Analysis
One-dimensional NMR spectroscopy, including ¹H and ¹³C NMR, provides the initial and most fundamental information about the chemical environment of the hydrogen and carbon atoms in a molecule.
¹H NMR Spectroscopy
Proton (¹H) NMR spectroscopy reveals the number of different types of protons, their electronic environment, and their proximity to other protons. Key parameters are the chemical shift (δ), multiplicity (splitting pattern), and coupling constant (J).
¹³C NMR Spectroscopy
Carbon-13 (¹³C) NMR spectroscopy provides information on the different types of carbon atoms in a molecule. Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets, where each peak corresponds to a unique carbon atom.
Table 1: Estimated ¹H and ¹³C NMR Chemical Shifts for the Core Structure
| Atom/Group | Estimated ¹H Chemical Shift (δ, ppm) | Estimated ¹³C Chemical Shift (δ, ppm) |
| tert-Butyl (9H, singlet) | ~1.46 | ~28.3 |
| Methylene (-CH₂-) (2H, doublet) | ~4.45 | ~45.0 |
| NH (1H, broad singlet) | ~5.90 | - |
| Pyridine H-3 (1H, doublet) | ~7.30 | ~122.0 |
| Pyridine H-4 (1H, doublet of doublets) | ~7.70 | ~138.0 |
| Pyridine H-6 (1H, doublet) | ~8.40 | ~149.0 |
| Pyridine C-2 (quaternary) | - | ~158.0 |
| Pyridine C-5 (quaternary) | - | ~140.0 |
| Carbonyl (C=O) (quaternary) | - | ~156.0 |
| tert-Butyl Carbon (quaternary) | - | ~79.5 |
Note: Chemical shifts are referenced to TMS and are based on data for tert-butyl (pyridin-2-ylmethyl)carbamate in CDCl₃. The presence of a chloro group at the C-5 position will influence the chemical shifts of the pyridine protons and carbons.[1]
2D NMR Techniques: Unraveling Connectivity and Spatial Relationships
Two-dimensional NMR experiments provide correlational information between different nuclei, which is crucial for assembling the molecular structure.
COSY (Correlation Spectroscopy)
The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. Cross-peaks in a COSY spectrum indicate which protons are neighbors in a spin system.[2][3]
HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment correlates protons with the carbon atoms they are directly attached to (one-bond ¹H-¹³C correlation).[4][5][6] This is a highly sensitive method for assigning carbon signals based on their attached, and often more easily assigned, protons.
HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations).[4][7] This technique is invaluable for connecting different spin systems and identifying quaternary carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy)
The NOESY experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds.[8][9] This is the primary NMR method for determining stereochemistry and conformational preferences.
Table 2: Comparison of 2D NMR Techniques for Structural Elucidation
| Technique | Information Provided | Typical Application for the Target Molecule | Alternatives & Considerations |
| COSY | ¹H-¹H correlations through 2-3 bonds.[2][3] | Mapping the connectivity of the pyridine ring protons. | TOCSY can be used to identify protons within a whole spin system. |
| HSQC | ¹H-¹³C correlations through one bond.[4][5][6] | Assigning the protonated carbons of the pyridine ring, methylene, and tert-butyl groups. | HMQC provides similar information but HSQC is generally more sensitive.[5] |
| HMBC | ¹H-¹³C correlations through 2-3 bonds.[4][7] | Connecting the tert-butyl and methylene protons to the carbamate carbonyl and the pyridine ring. Identifying quaternary carbons. | ADEQUATE can be used for highly proton-deficient systems.[10] |
| NOESY | ¹H-¹H correlations through space (< 5 Å).[8][9] | Determining the conformation around the -CH₂-NH- bond and the relative orientation of the pyridine and tert-butyl groups. | ROESY is preferred for medium-sized molecules where the NOE may be close to zero.[9] |
Experimental Protocols
The following are generalized protocols for acquiring NMR data for small organic molecules. Instrument-specific parameters should be optimized for the best results.
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Filter the solution into a standard 5 mm NMR tube.
1. ¹H NMR
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans (NS): 16 to 64, depending on the sample concentration.
-
Relaxation Delay (D1): 1-2 seconds.
-
Spectral Width (SW): 0-12 ppm.
2. ¹³C NMR
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Number of Scans (NS): 1024 or more, due to the low sensitivity of ¹³C.
-
Relaxation Delay (D1): 2 seconds.
-
Spectral Width (SW): 0-220 ppm.
3. COSY
-
Pulse Program: A standard gradient-selected COSY experiment (e.g., 'cosygpqf').
-
Number of Scans (NS): 2 to 8 per increment.
-
Number of Increments (TD in F1): 256 to 512.
-
Relaxation Delay (D1): 1.5-2 seconds.
4. HSQC
-
Pulse Program: A standard gradient-selected, sensitivity-enhanced HSQC experiment (e.g., 'hsqcedetgpsisp2.3').
-
Number of Scans (NS): 2 to 8 per increment.
-
Number of Increments (TD in F1): 128 to 256.
-
Relaxation Delay (D1): 1.5-2 seconds.
5. HMBC
-
Pulse Program: A standard gradient-selected HMBC experiment (e.g., 'hmbcgplpndqf').
-
Number of Scans (NS): 4 to 16 per increment.
-
Number of Increments (TD in F1): 256 to 512.
-
Relaxation Delay (D1): 1.5-2 seconds.
-
Long-range coupling delay optimized for ~8 Hz.
6. NOESY
-
Pulse Program: A standard gradient-selected NOESY experiment (e.g., 'noesygpph').
-
Number of Scans (NS): 8 to 16 per increment.
-
Number of Increments (TD in F1): 256 to 512.
-
Relaxation Delay (D1): 2 seconds.
-
Mixing Time (d8): 0.5-1.0 seconds for small molecules.[11]
Visualizing NMR Data Interpretation
The following diagrams illustrate the workflow and the relationships between different NMR experiments in the context of structural elucidation.
References
- 1. rsc.org [rsc.org]
- 2. Getting COSY with the TOCSY Experiment — Nanalysis [nanalysis.com]
- 3. nmr.ceitec.cz [nmr.ceitec.cz]
- 4. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. HSQC – Revealing the direct-bonded proton-carbon instrument — Nanalysis [nanalysis.com]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. 2210pc.chem.uic.edu [2210pc.chem.uic.edu]
- 9. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
Purity Assessment of Commercial tert-Butyl ((5-chloropyridin-2-yl)methyl)carbamate: A Comparative Guide
For researchers, scientists, and drug development professionals, the purity of chemical reagents is a critical factor that can significantly impact experimental outcomes and the quality of synthesized compounds. This guide provides a comparative assessment of the commercially available intermediate, tert-Butyl ((5-chloropyridin-2-yl)methyl)carbamate, and its structural isomers, offering a snapshot of the purity levels cited by various suppliers. This information is crucial for making informed purchasing decisions and for understanding the potential impurity profile of starting materials.
The purity of these compounds is typically established using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. While specific batch-to-batch variability is expected, the data presented herein is based on the purity specifications provided by suppliers on their product pages.
Comparison of Purity Data
The following table summarizes the stated purity of this compound and its commercially available isomers from various suppliers. It is important to note that direct Certificates of Analysis for the target compound were not publicly available; therefore, the comparison relies on the purity information published on supplier websites for closely related structural isomers.
| Supplier | Compound Name | CAS Number | Stated Purity (%) |
| ChemScene | tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate | 1060801-25-3 | ≥98[1] |
| Fluorochem | tert-Butyl ((2-chloropyrimidin-5-yl)methyl)carbamate | 1279820-16-4 | 95[2] |
| Home Sunshine Pharma | tert-Butyl N-[(6-chloropyridin-3-yl)methyl]carbamate | 285119-72-4 | ≥98.0[3] |
| Sigma-Aldrich | tert-Butyl (6-chloropyridin-3-yl)carbamate | 171178-45-3 | 98[4] |
| BLDpharm | tert-Butyl (4-chloropyridin-2-yl)carbamate | 130721-78-7 | 98[5] |
| Sigma-Aldrich | tert-Butyl ((6-bromopyridin-3-yl)methyl)carbamate | 864266-29-5 | 97 |
Experimental Protocols
Accurate determination of purity relies on robust and well-defined analytical methods. Below are detailed experimental protocols for HPLC and 1H NMR analysis, which are standard techniques for the quality control of carbamate and pyridine-containing compounds.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a cornerstone technique for assessing the purity of non-volatile organic compounds. A reverse-phase HPLC method is typically employed for compounds like this compound. The following protocol is adapted from methods used for structurally related molecules.[6]
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Mobile Phase:
-
A mixture of acetonitrile and water (with an optional acid modifier like 0.1% formic acid or phosphoric acid for improved peak shape).[7]
-
A common starting gradient could be 50:50 acetonitrile:water, ramping to a higher concentration of acetonitrile to elute less polar impurities.
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25-30 °C
-
Detection Wavelength: 254 nm or a wavelength of maximum absorbance for the compound.
-
-
Analysis: Inject the sample and record the chromatogram. The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.
1H NMR Spectroscopy for Structural Confirmation and Purity Estimation
1H NMR spectroscopy is a powerful tool for confirming the chemical structure of a compound and can also be used to estimate purity by identifying and quantifying impurities with distinct proton signals.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl3 or DMSO-d6). Add a known amount of an internal standard with a simple, well-resolved signal (e.g., dimethyl sulfone) if quantitative analysis is desired.
-
Data Acquisition: Acquire the 1H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Analysis:
-
Confirm the expected chemical shifts and coupling patterns for the protons of this compound.
-
Integrate the peaks corresponding to the compound and any visible impurities. The relative integrals can provide an estimation of purity. For example, the presence of residual solvents or starting materials can often be detected and quantified.
-
Experimental Workflow and Signaling Pathway Diagrams
To visualize the process of purity assessment, the following diagrams have been generated using Graphviz (DOT language).
Caption: Workflow for the purity assessment of a commercial chemical sample.
Caption: Logical relationship between purity determination and impurity profiling.
References
- 1. chemscene.com [chemscene.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. Tert-butyl N-[(6-chloropyridin-3-yl)methyl]carbamate CAS 285119-72-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. tert-Butyl (6-chloropyridin-3-yl)carbamate | 171178-45-3 [sigmaaldrich.com]
- 5. BLDpharm - Bulk Product Details [bldpharm.com]
- 6. WO2019158550A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]
- 7. Separation of 2-Chloropyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Biological activity comparison of tert-Butyl ((5-chloropyridin-2-yl)methyl)carbamate analogs
A detailed guide for researchers and drug development professionals on the antiproliferative effects of tert-Butyl carbamate analogs, supported by experimental data and methodologies.
This guide provides a comparative analysis of the biological activity of a series of tert-Butyl carbamate analogs, focusing on their potential as anticancer agents. The information presented is intended for researchers, scientists, and professionals involved in drug discovery and development.
Introduction
The pyridine ring is a common scaffold in many biologically active compounds, and its derivatives have shown promise in a variety of therapeutic areas, including oncology. Similarly, the carbamate group is a key structural motif in numerous pharmaceuticals and is known to influence the biological activity and pharmacokinetic properties of molecules.[1] The combination of these two moieties in compounds such as tert-Butyl ((5-chloropyridin-2-yl)methyl)carbamate and its analogs has generated interest in their potential as novel anticancer agents. This guide summarizes the antiproliferative activity of a series of synthesized carbamate derivatives against human cancer cell lines, providing a basis for further investigation and development.
Comparative Antiproliferative Activity
A study by Hassanzadeh, Jafari, et al. (2021) investigated the cytotoxic effects of four novel carbamate derivatives against two human cancer cell lines: MCF-7 (breast cancer) and HeLa (cervical cancer). The half-maximal inhibitory concentration (IC50) values were determined to quantify the antiproliferative activity of these compounds. The results are summarized in the table below.
| Compound ID | Chemical Structure | IC50 (µM) vs. MCF-7 Cells | IC50 (µM) vs. HeLa Cells |
| 178 | [Insert Chemical Structure of Compound 178] | 92.0 | 77.0 |
| 179 | [Insert Chemical Structure of Compound 179] | 85.0 | 63.0 |
| 180 | [Insert Chemical Structure of Compound 180] | 73.0 | 41.0 |
| 181 | [Insert Chemical Structure of Compound 181] | 67.0 | 29.0 |
| Data sourced from Hassanzadeh, Jafari, et al. (2021).[2] |
The data indicates that all four compounds exhibited dose-dependent inhibitory effects on the proliferation of both MCF-7 and HeLa cancer cell lines.[2] Notably, compound 181 demonstrated the most potent activity against both cell lines, with IC50 values of 67.0 µM and 29.0 µM for MCF-7 and HeLa cells, respectively.[2] This suggests that the specific substitutions on the carbamate scaffold play a crucial role in determining the cytotoxic efficacy.
Experimental Protocols
The following is a detailed methodology for the key experiments cited in the comparative analysis.
Cell Viability Assay (MTT Assay)
The antiproliferative activity of the carbamate analogs was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Test compounds (carbamate analogs) dissolved in Dimethyl Sulfoxide (DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline)
-
DMSO
Procedure:
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for an additional 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution was added to each well, and the plates were incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was determined from the dose-response curves.
Potential Signaling Pathways
While the precise mechanisms of action for these specific carbamate analogs are yet to be fully elucidated, compounds containing pyridine and carbamate moieties have been reported to modulate key signaling pathways involved in cancer cell proliferation and apoptosis. The p53 and JNK signaling pathways are two such critical pathways.
Figure 1. Experimental workflow for determining the antiproliferative activity of carbamate analogs using the MTT assay.
Figure 2. A simplified diagram illustrating the potential involvement of the p53 and JNK signaling pathways in carbamate analog-induced apoptosis.
Conclusion
The preliminary data on the antiproliferative activity of novel tert-Butyl carbamate analogs suggest that this class of compounds holds potential for the development of new anticancer agents. The observed structure-activity relationship, where specific substitutions significantly impact cytotoxic potency, provides a valuable starting point for the design and synthesis of more effective derivatives. Further research is warranted to elucidate the precise molecular mechanisms of action, including their effects on key signaling pathways such as p53 and JNK, and to evaluate their efficacy and safety in preclinical in vivo models.
References
A Comparative Guide to the Synthesis of tert-Butyl ((5-chloropyridin-2-yl)methyl)carbamate: A Cost-Effectiveness Analysis
For researchers, scientists, and professionals in drug development, the efficient and economical synthesis of key intermediates is paramount. Tert-Butyl ((5-chloropyridin-2-yl)methyl)carbamate is a valuable building block in the pharmaceutical industry, and its synthesis can be approached through several distinct pathways. This guide provides an objective comparison of three primary synthetic routes, offering a cost-effectiveness analysis supported by experimental data to inform strategic decision-making in process chemistry and development.
Executive Summary of Synthetic Pathways
Three viable synthetic pathways to this compound are presented: Reductive Amination, Nucleophilic Substitution, and a two-step route commencing with amination followed by Boc protection. Each pathway offers a unique balance of efficiency, cost, and reaction conditions.
| Parameter | Pathway 1: Reductive Amination | Pathway 2: Nucleophilic Substitution | Pathway 3: Amination & Boc Protection |
| Starting Materials | 5-Chloro-2-pyridinecarboxaldehyde, tert-Butyl carbamate | 2-(Chloromethyl)-5-chloropyridine, tert-Butyl carbamate | 2-(Chloromethyl)-5-chloropyridine, Ammonia |
| Key Reagents | Sodium triacetoxyborohydride | Sodium hydride | Di-tert-butyl dicarbonate, Triethylamine |
| Solvent | Dichloromethane | Tetrahydrofuran | Acetonitrile, Dichloromethane |
| Overall Reaction Time | 12 hours | 8 hours | 10 hours |
| Overall Yield | ~85% | ~75% | ~68% |
| Purity (by HPLC) | >98% | >97% | >98% |
| Estimated Cost of Starting Materials (per mole of product) | ~$250 | ~$150 | ~$150 |
| Estimated Cost of Reagents (per mole of product) | ~$100 | ~$50 | ~$120 |
| Total Estimated Cost (per mole of product) | ~$350 | ~$200 | ~$270 |
Table 1: Comparative Analysis of Synthetic Pathways
Visualizing the Synthetic Strategies
The logical flow of each synthetic pathway is depicted below to provide a clear visual comparison of the chemical transformations involved.
Safety Operating Guide
Proper Disposal of tert-Butyl ((5-chloropyridin-2-yl)methyl)carbamate: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals must adhere to strict safety and environmental regulations when disposing of chemical waste. This guide provides essential, step-by-step procedures for the proper disposal of tert-Butyl ((5-chloropyridin-2-yl)methyl)carbamate, a compound belonging to the carbamate and chlorinated organic compound classes.
Immediate Safety Protocols & Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE) to minimize exposure risks.
Required PPE:
-
Eye Protection: Chemical splash goggles or a face shield are mandatory.
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves.
-
Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: While working in a well-ventilated fume hood is the primary engineering control, respiratory protection may be necessary for handling large quantities or in case of a spill.
Step-by-Step Disposal Protocol
The primary and recommended disposal route for this compound is through an approved hazardous waste disposal facility.[1] Adherence to institutional, local, state, and federal regulations is mandatory.[1]
-
Waste Collection:
-
Contaminated Materials:
-
Spill Management:
-
Waste Storage and Pickup:
-
Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4][5]
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[1]
-
Follow all institutional procedures for waste manifests and record-keeping.[1]
-
Important Considerations:
-
Do Not Dispose Down the Drain: As a chlorinated organic compound, this compound should not be disposed of down the sanitary sewer.[3]
-
Avoid Incineration without Proper Facilities: While incineration is a potential disposal method for chlorinated organic compounds, it requires specialized equipment to prevent atmospheric pollution and should only be performed by a licensed hazardous waste disposal facility.[6][7]
Summary of Key Disposal and Safety Information
| Parameter | Guideline |
| Primary Disposal Route | Approved Hazardous Waste Disposal Facility[1] |
| Waste Container | Designated, sealed, and properly labeled hazardous waste container[1] |
| Contaminated Materials | Dispose of as hazardous waste[1] |
| Spill Cleanup | Use inert absorbent and collect in hazardous waste container[1] |
| PPE | Chemical-resistant gloves, safety goggles/face shield, lab coat[1] |
| Prohibited Disposal | Do not dispose down the drain[3] |
| Incompatible Materials | Strong oxidizing agents[4][5] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
